2-Azido-N-(4-nitrophenyl)benzamide
Beschreibung
BenchChem offers high-quality 2-Azido-N-(4-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-N-(4-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
62786-09-8 |
|---|---|
Molekularformel |
C13H9N5O3 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-azido-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-12-4-2-1-3-11(12)13(19)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,15,19) |
InChI-Schlüssel |
YCMHXXHHDMRRQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Chemical structure and properties of 2-Azido-N-(4-nitrophenyl)benzamide
Chemical Structure, Properties, and Applications
Introduction & Compound Identity
2-Azido-N-(4-nitrophenyl)benzamide is a bifunctional organic molecule integrating a photo-labile aryl azide moiety with a nitro-substituted benzamide scaffold. It serves as a critical intermediate in nitrogen-rich heterocyclic synthesis and a specialized photoaffinity probe in chemical biology.
The compound is characterized by two distinct electronic domains:
-
The 2-Azidobenzoyl Core: An ortho-substituted aryl azide capable of generating highly reactive nitrene species upon photolysis (
) or thermolysis ( ). -
The 4-Nitrophenyl Amide Linker: An electron-deficient aromatic system that influences the dipole moment, solubility profile, and spectroscopic signature of the molecule.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Azido-N-(4-nitrophenyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 283.24 g/mol |
| Key Functional Groups | Aryl Azide ( |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in |
| Melting Point | Predicted range: 160–180°C (Decomposition upon melting) |
Structural & Electronic Analysis
The reactivity of 2-azido-N-(4-nitrophenyl)benzamide is dictated by the orthogonality of its functional groups.
The Azide Group ( )
Located at the ortho position relative to the amide carbonyl, the azide group is primed for intramolecular reactions.
-
Resonance: The azide group exists in resonance forms contributing to a dipole. The terminal nitrogen is nucleophilic, while the internal nitrogen is electrophilic.
-
Proximity Effect: The ortho placement facilitates nitrene insertion into the amide bond or cyclization to form indazolone or quinazolinone derivatives.
The Nitro-Amide Interface
The para-nitro group on the N-phenyl ring exerts a strong electron-withdrawing effect (
-
Hydrogen Bonding: The amide proton (
) acts as a strong hydrogen bond donor, likely forming an intramolecular hydrogen bond with the azide's proximal nitrogen or the carbonyl oxygen, stabilizing a planar conformation. -
Acidity: The
of the amide proton is lowered by the -nitro group, making it susceptible to deprotonation under mild basic conditions.
Synthesis Protocols
Two primary pathways exist for synthesizing this compound. Method A (Diazotization) is preferred for safety and yield, avoiding the isolation of potentially unstable acid chlorides.
Method A: Diazotization of 2-Amino-N-(4-nitrophenyl)benzamide (Recommended)
This route builds the azide on the pre-formed amide scaffold.
Step 1: Amide Formation
-
Reagents: Isatoic anhydride, 4-Nitroaniline, Toluene/DMF.
-
Procedure: Reflux isatoic anhydride (1.0 eq) with 4-nitroaniline (1.1 eq) in toluene (catalyzed by DMAP if necessary) for 4–6 hours. The ring opens to yield 2-amino-N-(4-nitrophenyl)benzamide.
-
Purification: Filtration of the precipitated solid.[1][2][3]
Step 2: Diazotization & Azidation
-
Reagents:
, (aq), . -
Protocol:
-
Dissolve the amine intermediate in a mixture of acetic acid and concentrated
at 0–5°C. -
Add
(1.2 eq) dropwise to form the diazonium salt (maintain < 5°C). -
Stir for 30 min.
-
Add
(1.5 eq) solution slowly. Evolution of gas indicates displacement. -
Stir at room temperature for 2 hours.
-
Workup: Dilute with ice water. Filter the yellow precipitate. Wash with water and cold ethanol.
-
Method B: Acyl Chloride Coupling (Alternative)
-
Precursor: 2-Azidobenzoic acid.[1]
-
Activation: Conversion to acid chloride using
(Caution: Heat sensitivity). -
Coupling: Reaction with 4-nitroaniline in DCM with Pyridine base.
-
Note: This method carries higher risk due to the thermal instability of azidobenzoyl chloride.
Reactivity & Mechanism: The Nitrene Pathway
The defining feature of this molecule is its response to energy input (UV light or Heat).
Photolysis ( )
Upon irradiation (typically UV-A, 300–365 nm), the azide releases molecular nitrogen (
-
Singlet Nitrene: Highly electrophilic. It can undergo:
-
Ring Expansion: Rearrangement to a dehydroazepine (ketenimine) intermediate.
-
Intersystem Crossing (ISC): Relaxation to the lower-energy Triplet Nitrene (
) .
-
-
Triplet Nitrene: Acts as a diradical. It participates in H-atom abstraction or dimerization (azo-coupling).
Intramolecular Cyclization
Due to the ortho geometry, the singlet nitrene is trapped efficiently by the pendant amide group.
-
Path A (Indazolone Formation): Attack on the amide nitrogen.
-
Path B (Quinazolinone Formation): If the amide nitrogen is alkylated or under specific catalytic conditions, rearrangement to quinazolinone scaffolds occurs.
Visualization of Reaction Pathways
Caption: Photochemical degradation pathways of 2-azidobenzamide derivatives showing nitrene generation and subsequent cyclization vs. polymerization.
Applications in Research
Photoaffinity Labeling (PAL)
This compound is a model for "active site" probes. The 4-nitrophenyl group acts as a generic hydrophobic pharmacophore, while the azide functions as the "warhead."
-
Mechanism: Upon binding to a target protein, UV irradiation converts the azide to a nitrene, which covalently inserts into nearby C-H or N-H bonds, permanently tagging the protein.
-
Advantage: The ortho-azido structure is relatively stable in the dark compared to aliphatic azides.
Heterocyclic Library Synthesis
The compound is a precursor for Quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., anticancer, anti-inflammatory agents).
-
Reaction: Treatment with triethyl phosphite (Staudinger reaction) or transition metals (Rh, Ru) can drive the formation of the heterocycle via a nitrene/nitrenoid intermediate.
Safety & Handling Protocols
Hazard Class: Acute Toxin, Potential Explosive (High Energy).
-
Explosion Hazard: While aryl azides are generally more stable than alkyl azides, the presence of the nitro group adds to the overall energy content.
-
Rule of Thumb: Calculate
ratio. If , handle with extreme caution. -
Action: Never heat the neat solid above 100°C. Do not use metal spatulas (potential friction/spark).
-
-
Light Sensitivity: Store in amber vials wrapped in foil. All synthesis steps involving the azide should be performed under low-light or red-light conditions.
-
Toxicology: The nitroaniline metabolite is a known hemotoxin (methemoglobinemia). Wear double nitrile gloves and work in a fume hood.
References
-
Synthesis of Azidobenzamides via Diazotization Source:Journal of Organic Chemistry Protocol validation for ortho-azido benzamide synthesis from anthranilamides.
-
Photochemistry of Aryl Azides Source:Chemical Reviews Comprehensive review of nitrene chemistry, ring expansion, and cyclization mechanisms.
-
Crystal Structure of 2-Azido-N-(4-nitrophenyl)acetamide Source:SciSpace / Crystallography Reports Structural analog providing bond length and geometry data for the azido-nitro-amide motif.
-
Intramolecular Cyclization of 2-Iodobenzamides (Mechanistic Analog) Source:Organic Chemistry Portal Details the cyclization logic for ortho-functionalized benzamides.
Sources
Spectroscopic and Photochemical Profiling of 2-Azido-N-(4-nitrophenyl)benzamide: A Technical Guide
Executive Summary
In the landscape of chemical biology and drug development, bifunctional molecules that combine photoreactive crosslinking with spectroscopic reporting are invaluable tools for mapping protein-ligand interactions. 2-Azido-N-(4-nitrophenyl)benzamide is a quintessential example of such an architecture. It integrates an ortho-azidobenzoyl moiety (a photoaffinity label) with a para-nitroanilide group (a chromophoric reporter).
As a Senior Application Scientist, I approach the UV-Vis characterization of this molecule not merely as a data collection exercise, but as a diagnostic window into its electronic structure and photochemical reactivity. This whitepaper deconstructs the UV-Vis absorption spectrum of 2-Azido-N-(4-nitrophenyl)benzamide, explains the quantum mechanical causality behind its spectral features, and provides a self-validating protocol for its analysis.
Molecular Architecture & Electronic Transitions
To interpret the UV-Vis spectrum of 2-Azido-N-(4-nitrophenyl)benzamide, we must isolate its two primary chromophoric domains. The observed spectrum is a composite of the electronic transitions inherent to these interconnected systems.
The para-Nitroanilide Reporter System
Free p-nitroaniline exhibits a highly intense absorption band in the near-UV/visible region (typically
However, in 2-Azido-N-(4-nitrophenyl)benzamide, the amine is acylated to form an amide bond . This structural modification fundamentally alters the electronic landscape. The lone pair on the amide nitrogen is now cross-conjugated with the adjacent carbonyl group. Because the carbonyl competes for this electron density, the nitrogen's ability to donate electrons into the nitrophenyl ring is drastically diminished. Consequently, the ICT is weakened, the HOMO-LUMO gap widens, and the primary absorption band undergoes a pronounced hypsochromic (blue) shift to the 310–330 nm region[2].
The ortho-Azidobenzoyl Photo-Trigger
Aryl azides are characterized by a strong
Quantitative Spectral Summary
The table below synthesizes the expected photophysical parameters for 2-Azido-N-(4-nitrophenyl)benzamide, serving as a benchmark for experimental validation.
| Chromophore Moiety | Dominant Transition | Expected | Estimated | Structural Causality |
| Aryl Azide | 250 – 270 nm | ~10,000 – 15,000 | Conjugation of the azide | |
| Aryl Azide | ~290 nm (Shoulder) | < 1,000 | Weak transition from the non-bonding electrons of the azide nitrogen. | |
| p-Nitroanilide | 310 – 330 nm | ~12,000 – 18,000 | Amide cross-conjugation restricts electron donation to the nitro group, causing a blue-shift relative to free p-nitroaniline. |
Photochemical Mechanism & Kinetic Profiling
Understanding the UV-Vis spectrum is only half the equation; we must understand how the spectrum changes upon irradiation. When the aryl azide moiety absorbs a photon at ~260 nm, it undergoes ultrafast photolysis (often within femtoseconds) to form a singlet arylnitrene [4].
Because singlet nitrenes are highly unstable, they rapidly partition into two pathways:
-
Intersystem Crossing (ISC): Relaxation to a triplet ground-state nitrene (a diradical), which can undergo C-H or N-H insertion to form crosslinked adducts[4].
-
Ring Expansion: Rearrangement into a 1,2-didehydroazepine (ketenimine) intermediate, which readily reacts with nucleophiles (like primary amines in proteins)[4].
During a time-resolved UV-Vis photolysis experiment, you will observe the rapid depletion of the 250-270 nm band (loss of the azide) and the emergence of new, broad transient absorption bands (often >400 nm) corresponding to the nitrene and ketenimine intermediates[4].
Fig 1: Photolysis pathway of the ortho-azidobenzamide moiety upon UV irradiation.
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks (Beer-Lambert linearity and isosbestic points) to guarantee that the recorded spectra represent the monomeric molecule without aggregation or unintended dark-state degradation.
Phase 1: Preparation & Baseline Validation
-
Solvent Selection: Use spectroscopic-grade Acetonitrile (MeCN) or DMSO. The p-nitroanilide moiety is solvatochromic; highly polar solvents will slightly red-shift the 320 nm band due to stabilization of the polar excited state[1].
-
Cuvette Matching: Fill two identical 1 cm path-length quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm. Validation Check: The absorbance difference between the two cuvettes must be <0.005 AU across the entire range.
-
Stock Solution: Gravimetrically prepare a 10 mM stock solution of 2-Azido-N-(4-nitrophenyl)benzamide in DMSO. Perform all steps under amber/red light to prevent premature photolysis of the azide[3].
Phase 2: Spectral Acquisition & Linearity Check
-
Serial Dilution: Prepare working solutions at 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM in the chosen solvent.
-
Scanning: Record the UV-Vis spectrum for each concentration from 200 nm to 600 nm.
-
Self-Validation (Beer-Lambert Plot): Plot the maximum absorbance values at ~260 nm and ~320 nm against concentration.
-
Causality Insight: A perfectly linear plot (
) confirms that the molecule is fully dissolved as a monomer. A downward curve at higher concentrations indicates stacking or aggregation, which artificially alters the molar absorptivity.
-
Phase 3: Photochemical Integrity Assay
-
Irradiation: Place the 30 µM sample in the spectrophotometer. Using a controlled UV lamp (e.g., 254 nm or 302 nm), irradiate the cuvette in 10-second intervals[3].
-
Time-Resolved Scanning: Record a spectrum immediately after each irradiation pulse.
-
Self-Validation (Isosbestic Points): Overlay the sequential spectra.
-
Causality Insight: The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant while other peaks rise/fall) proves that the azide is cleanly converting into its photoproducts without chaotic side-reactions or precipitation.
-
References
-
Gritsan, N. P., et al. "Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations." Journal of the American Chemical Society, 2006.[Link]
Sources
An In-depth Technical Guide to the Photochemical Reactivity of Nitro-Substituted Aryl Azides
Executive Summary
Aryl azides represent a cornerstone of photochemical applications, prized for their ability to generate highly reactive nitrene intermediates upon UV irradiation. The strategic introduction of a nitro (-NO₂) group onto the aromatic ring profoundly modulates this reactivity, creating a class of photo-probes with enhanced utility, particularly in biological and materials science. This guide provides an in-depth exploration of the core principles governing the photochemistry of nitro-substituted aryl azides. We will dissect the fundamental reaction mechanisms, from the initial photon absorption and nitrogen extrusion to the complex fate of the resulting singlet and triplet nitrenes. A central focus is placed on the causality behind experimental choices, explaining how the position and electronic influence of the nitro group dictate spectroscopic properties, reaction pathways, and ultimately, application success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful photochemical tools for applications such as photoaffinity labeling, molecular crosslinking, and surface modification.
The Fundamentals: Aryl Azide Photochemistry
At its core, the utility of an aryl azide (Ar-N₃) is derived from its clean photochemical decomposition. Upon absorbing a photon of sufficient energy, the azide moiety undergoes irreversible cleavage, liberating molecular nitrogen (N₂) and generating a highly reactive, electron-deficient species known as an aryl nitrene (Ar-N:).[1] This process is the foundation for a cascade of subsequent chemical events.
The generated aryl nitrene exists in two distinct electronic spin states: a singlet state and a triplet state.
-
Singlet Nitrene (¹Ar-N:) : In this state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital. The singlet nitrene is exceptionally reactive and short-lived. Its primary reactions are concerted, stereospecific additions and insertions, making it the key species for covalent crosslinking.[2]
-
Triplet Nitrene (³Ar-N:) : The triplet state, with two unpaired electrons in different orbitals, is the thermodynamic ground state for most aryl nitrenes.[3] It is generally more stable and less reactive than the singlet state, behaving like a diradical. Its reactions, such as hydrogen abstraction, are typically non-stereospecific.[4]
The initial photolysis event produces the singlet nitrene, which can then either react directly or undergo Intersystem Crossing (ISC) to the more stable triplet state.[3][4][5] The competition between these pathways is a critical determinant of the final product distribution and the efficiency of the desired photochemical modification.
The Nitro Advantage: Modulating Reactivity and Wavelength
The introduction of a strong electron-withdrawing nitro group onto the aryl ring is not a trivial modification; it fundamentally alters the azide's photochemical behavior in several advantageous ways.
Spectroscopic Shift to Safer Wavelengths
Perhaps the most significant practical benefit of the nitro substituent is the bathochromic shift (shift to longer wavelengths) it induces in the compound's UV-Visible absorption spectrum.[6] Simple phenyl azides require high-energy, short-wavelength UV light (typically 254-275 nm) for efficient activation.[6][7] This wavelength range can be highly damaging to biological macromolecules like proteins and nucleic acids, leading to off-target damage and artifacts. Nitro-substituted aryl azides, in contrast, can be efficiently activated with long-wavelength UV light (UVA, ~300-460 nm), which significantly improves biocompatibility and preserves the integrity of the biological system under investigation.[6][7]
Electronic Influence on Nitrene Reactivity
The electron-withdrawing nature of the nitro group influences the stability and reactivity of the photogenerated nitrene.[8][9] This has a direct impact on the competition between the desired insertion reactions and undesirable side reactions.
-
Suppression of Ring Expansion: A major side reaction for simple singlet aryl nitrenes is rearrangement and ring expansion to form a dehydroazepine intermediate.[1][2][10] This intermediate readily reacts with nucleophiles, including primary amine buffers (e.g., Tris), but does not typically result in efficient crosslinking to the target molecule. The electron-withdrawing nitro group destabilizes the transition state leading to ring expansion, thereby favoring the desired intermolecular insertion pathways.
-
Modulation of Intersystem Crossing: The rate of intersystem crossing (ISC) from the reactive singlet nitrene to the less reactive triplet state is a key parameter. While the nitro group's effect can be complex and dependent on its position, it alters the energy gap between the singlet and triplet states, influencing the lifetime of the crucial singlet species.[3][11]
The position of the nitro group (ortho, meta, or para to the azide) is critical. For instance, para-nitro substitution is widely used as it provides a strong electronic pull that effectively modulates reactivity while maximizing the bathochromic shift.[8][12]
Mechanistic Pathways and Key Intermediates
The journey from photoactivated nitro-aryl azide to a stable covalent adduct involves a series of competing reaction pathways. Understanding this landscape is essential for designing effective experiments and interpreting results.
Diagram: Core Photoreactive Pathways of Nitro-Aryl Azides
Caption: Core reaction pathways for a nitro-aryl azide upon UV activation.
The primary goal in most applications is to maximize the C-H and N-H insertion pathway of the singlet nitrene. This reaction is relatively non-specific, allowing the nitrene to form a stable covalent bond with whichever molecule is in its immediate vicinity at the moment of its generation.[2] This is the principle that enables the "snapshot" capture of molecular interactions.
However, researchers must be aware of potential "dark reactions" or long-lived intermediates. In some aqueous environments, photolysis of certain nitro-aryl azides can lead to the formation of nitroso derivatives.[8][13] These species can be stable enough to react with nucleophilic residues on proteins (like tryptophan) long after the UV light has been turned off, leading to unintended labeling.[13]
Application Spotlight: Photoaffinity Labeling (PAL)
The superior properties of nitro-aryl azides make them ideal photophores for Photoaffinity Labeling (PAL), a powerful technique used to identify the specific protein targets of small molecules and to map drug-binding sites.[14][15][16]
A typical PAL probe consists of three essential components:
-
Pharmacophore: The small molecule or ligand of interest that provides binding affinity and specificity for the target protein.
-
Photoreactive Group: A nitro-aryl azide moiety that enables light-induced covalent crosslinking.
-
Reporter Tag: A handle, such as biotin or an alkyne, that allows for the detection, enrichment, and identification of the covalently labeled proteins.[14]
Diagram: General Workflow for Photoaffinity Labeling
Caption: A typical experimental workflow for target identification using PAL.
This technique allows researchers to convert a non-covalent binding event into a permanent covalent linkage, enabling the identification of even weak or transient interactions that are crucial in cellular signaling and drug action.
Experimental Design and Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and application of nitro-aryl azides.
Protocol 1: Synthesis of 4-Nitrophenyl Azide
This protocol describes a standard method for synthesizing 4-nitrophenyl azide from 4-nitroaniline via a diazonium salt intermediate.[17][18]
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
Step-by-Step Methodology:
-
Diazotization:
-
In a flask, dissolve 10 mmol of 4-nitroaniline in 10 mL of 6 M HCl. Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Prepare a solution of 15 mmol of sodium nitrite in 25 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution in the ice bath for an additional 30 minutes.[17]
-
-
Azide Formation:
-
Prepare a solution of 40 mmol of sodium azide in 50 mL of water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[17]
-
-
Extraction and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (in a rotary evaporator with a blast shield).
-
-
Validation:
-
The resulting product, 4-nitrophenyl azide, is typically a yellow solid.[19]
-
Confirm the structure and purity using analytical techniques:
-
FT-IR: Look for the characteristic strong, sharp azide (N₃) stretch around 2100-2130 cm⁻¹ and the nitro (NO₂) stretches around 1520 cm⁻¹ and 1350 cm⁻¹.
-
¹H NMR: Confirm the aromatic proton signals consistent with a 1,4-disubstituted benzene ring.
-
¹³C NMR: Confirm the expected number of aromatic carbon signals.
-
-
Protocol 2: General Workflow for Photochemical Crosslinking
This protocol outlines a general procedure for labeling a target protein with a heterobifunctional nitro-aryl azide crosslinker (e.g., an NHS-azide reagent).
Materials:
-
Purified "bait" protein in a non-amine-containing buffer (e.g., PBS or HEPES).
-
NHS-ester nitro-aryl azide crosslinker.
-
"Prey" protein sample (e.g., cell lysate or purified protein).
-
UVA lamp (e.g., 365 nm).
-
Desalting column.
Step-by-Step Methodology:
-
Labeling the Bait Protein (in subdued light):
-
Dissolve the NHS-ester aryl azide crosslinker in a compatible organic solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess of the crosslinker to the purified bait protein solution.
-
Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines (e.g., lysine residues) on the protein surface.[2]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.
-
Remove all excess, unreacted crosslinker using a desalting column or dialysis against the interaction buffer. This step is critical to prevent non-specific crosslinking in the next stage.
-
-
Formation of the Protein Complex:
-
Mix the azide-labeled bait protein with the prey protein sample.
-
Allow the proteins to interact and form non-covalent complexes by incubating for 1-2 hours at 4°C or room temperature.
-
-
Photocrosslinking:
-
Place the sample on ice in a UV-transparent vessel (e.g., a quartz cuvette or a microplate).
-
Control: Prepare an identical sample that is not exposed to UV light. This "no-UV" control is essential to identify non-specific interactions or aggregation.
-
Irradiate the sample with a UVA lamp (e.g., 365 nm) for 5-30 minutes.[2] The optimal time and distance from the lamp should be empirically determined.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting. A successful crosslink will result in a new, higher molecular weight band corresponding to the bait-prey complex, which should be present only in the UV-irradiated sample.
-
For identification, the crosslinked band can be excised and analyzed by mass spectrometry.
-
Data Summary and Key Parameters
The choice of a photoreactive group depends on the specific requirements of the experiment. The nitro-substitution offers a clear advantage in biological settings.
| Photoreactive Group | Typical Activation λ (nm) | Key Reactive Intermediate | Major Advantages | Major Disadvantages/Side Reactions |
| Simple Phenyl Azide | 254 - 275[6] | Singlet/Triplet Nitrene | Simple structure | Requires damaging short-wave UV; prone to ring expansion[2] |
| Nitrophenyl Azide | 300 - 460[6] | Singlet/Triplet Nitrene | Activated by less-damaging UVA; ring expansion is suppressed | Can form long-lived intermediates (nitroso compounds) leading to dark reactions[8][13] |
| Benzophenone | 350 - 360 | Triplet Diradical | More stable to repeated irradiation; less prone to reacting with water | Lower insertion efficiency compared to nitrenes; requires longer irradiation times |
| Diazirine | 330 - 370[20] | Carbene | Small size; activated by UVA; generates inert N₂ byproduct; less prone to rearrangement | Can be more synthetically challenging to incorporate into probes |
Conclusion
Nitro-substituted aryl azides are sophisticated photochemical tools that offer significant advantages over their unsubstituted counterparts. By shifting the activation wavelength to a more benign range and electronically tuning the reactivity of the resulting nitrene to favor productive crosslinking, they have become indispensable reagents in chemical biology and drug discovery. A thorough understanding of the underlying photochemical mechanisms, including the potential for side reactions, is paramount for the successful design, execution, and interpretation of experiments. When used with appropriate controls and validation steps, these reagents provide a powerful method for covalently capturing and identifying molecular interactions that orchestrate complex biological processes.
References
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- Eswaran, S. V., & Sajadian, S. K. (1988). SYNTHESIS AND SELECTIVE REDUCTION OF NEW STERICALLY HINDERED NITROPHENYL AZIDES.
- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - JP. (n.d.). vertexaisearch.cloud.google.com.
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- Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents - Thermo Fisher Scientific. (n.d.). vertexaisearch.cloud.google.com.
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- An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking - Benchchem. (n.d.). BenchChem.
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- Understanding the Reactivity and Substitution Effects of Nitrenes and Azides. (n.d.).
- Nitrene - Wikipedia. (n.d.). Wikipedia.
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- 3-nitrophenyl azide synthesis - ChemicalBook. (n.d.). ChemicalBook.
- The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic m
- Proposed mechanism of photolysis of aryl azide 1 in water (H2O). When... - ResearchGate. (n.d.).
- Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme - AWS. (n.d.).
- Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Photoaffinity labeling approaches to elucidate lipid-protein interactions - PubMed. (2022). PubMed.
- Photo-reactive Crosslinkers | ChemScene. (n.d.). ChemScene.
- Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library - PubMed. (2017). PubMed.
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- Embracing Triplet Aryl Nitrenes for C-to-N Transmutation of Complex Molecules - ChemRxiv. (n.d.). ChemRxiv.
- Photoaffinity labeling – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
- Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? - PubMed. (2010). PubMed.
- Thermal reaction of arylsulphinylamines with aryl azides - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Copper arylnitrene intermediates: formation, structure and reactivity - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Embracing Triplet Aryl Nitrenes for C-to-N Transmutation of Complex Molecules | ChemRxiv. (2026). ChemRxiv.
- Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1123-1129.
- NITRENES AS INTERMEDI
- Liang, T. Y., & Schuster, G. B. (1987). Photochemistry of 3- and 4-nitrophenyl azide: detection and characterization of reactive intermediates. Journal of the American Chemical Society, 109(25), 7803-7810.
- Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? - ResearchGate. (n.d.).
- Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing). (2024). Royal Society of Chemistry.
- Investigation of the Influence of Nitro-Substitution on the Reaction of Biphenyl-Nitrene and Nitrenium Ion by Transient Absorption and Resonance Raman Spectroscopic Techniques. (2016). Acta Physico-Chimica Sinica, 32(3), 633-642.
- Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations - ACS Publications. (2006).
- CAS 1516-60-5: 4-Nitrophenyl azide - CymitQuimica. (n.d.). CymitQuimica.
- Normalized transient absorption spectra of 1NPy (6 × 10 -5 M) at short... - ResearchGate. (n.d.).
- Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature | Journal of the American Chemical Society. (n.d.).
- Aryl azide photochemistry in defined protein environments - PubMed. (2013). PubMed.
- PHOTOCHEMICAL REACTIONS OF 2,6-DI(4'-AZIDOBENZYLIDENE)-METHYLCYCLOHEXANONE IN FLUID MEDIA**. (n.d.).
- Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. (2023).
- Photolysis of 4-azidodiphenyl in solution studied by UV absorption spectroscopy | Request PDF - ResearchGate. (n.d.).
- The Study of Nitrenes by Theoretical Methods. (2005).
- The effect of nitro groups on N 2 extrusion from aromatic azide-based energetic m
- Kinetics and Spectroscopy of Substituted Phenylnitrenes - Semantic Scholar. (2004). Semantic Scholar.
Sources
- 1. Nitrene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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- 20. benchchem.com [benchchem.com]
2-Azido-N-(4-nitrophenyl)benzamide molecular weight and formula
Topic: 2-Azido-N-(4-nitrophenyl)benzamide: Synthesis, Reactivity, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Azido-N-(4-nitrophenyl)benzamide (C₁₃H₉N₅O₃) is a specialized aryl azide derivative serving a dual role in chemical biology and organic synthesis. Primarily utilized as a heterobifunctional photoaffinity probe , it leverages the photochemical instability of the ortho-azido group to generate reactive nitrenes for covalent protein labeling. Secondarily, it functions as a "masked" precursor for the synthesis of nitrogen-rich heterocycles, specifically indazolones and quinazolinones, via thermal decomposition and intramolecular cyclization.
This guide details the physicochemical specifications, validated synthesis protocols, and the mechanistic bifurcation between its use as a labeling agent and a heterocycle precursor.
Physicochemical Specifications
The following data characterizes the molecular identity and predicted physical properties of the compound.
| Property | Specification | Notes |
| IUPAC Name | 2-Azido-N-(4-nitrophenyl)benzamide | Also referred to as o-azido-4'-nitrobenzanilide |
| Molecular Formula | C₁₃H₉N₅O₃ | |
| Molecular Weight | 283.25 g/mol | Calculated based on standard atomic weights |
| Appearance | Pale yellow to tan solid | Color derived from the p-nitroaniline moiety |
| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in Water | Requires organic co-solvent for biological assays |
| UV Absorption | λmax ~250–280 nm (Azide); ~300–320 nm (Nitroaryl) | Azide tail absorption allows photoactivation at >300 nm |
| Stability | Light Sensitive; Thermally labile >100°C | Store in dark at -20°C; protect from UV during handling |
Synthesis Protocol
Strategic Considerations
The synthesis involves coupling an electron-deficient aniline (4-nitroaniline) with an ortho-substituted benzoic acid derivative. Direct coupling using standard carbodiimides (EDCI/DCC) can be sluggish due to the low nucleophilicity of the nitroaniline. The Acid Chloride Method is preferred for higher yields, provided strict temperature control is maintained to prevent premature azide decomposition.
Step-by-Step Methodology
Phase 1: Preparation of 2-Azidobenzoyl Chloride
Precursor: 2-Azidobenzoic acid (synthesized via diazotization of anthranilic acid followed by NaN₃ treatment).
-
Reagent Setup: In a flame-dried round-bottom flask under Argon, suspend 2-azidobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Note: Thionyl chloride (SOCl₂) can also be used but requires reflux, which increases the risk of thermal azide decomposition.
-
Reaction: Stir at room temperature (20–25°C) for 2 hours until gas evolution ceases and the solid dissolves.
-
Isolation: Concentrate in vacuo at <30°C to remove excess oxalyl chloride. Do not heat. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Phase 2: Amide Coupling
-
Nucleophile Prep: In a separate vessel, dissolve 4-nitroaniline (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM. DMAP (0.1 equiv) may be added to catalyze the reaction.
-
Addition: Add the solution of 2-azidobenzoyl chloride dropwise to the aniline solution at 0°C.
-
Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂; Hexane:Ethyl Acetate 2:1).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Mechanistic Pathways & Reactivity[8]
The utility of 2-Azido-N-(4-nitrophenyl)benzamide relies on the formation of a Singlet Nitrene upon activation. However, the ortho position of the azide introduces a critical competing pathway: Intramolecular Trapping .
Pathway Analysis
-
Photoaffinity Labeling (Intermolecular): UV irradiation generates a singlet nitrene. In the presence of a biological target (protein), this nitrene inserts into N-H or C-H bonds, creating a covalent link.
-
Cyclization (Intramolecular): If no external nucleophile is immediately available, or if thermal activation is used, the nitrene attacks the adjacent amide nitrogen or carbonyl oxygen, leading to ring expansion (benzazirine/dehydroazepine) or cyclization to Indazolone derivatives.
DOT Diagram: Photochemical & Thermal Fate
Figure 1: Mechanistic bifurcation of the aryl nitrene intermediate. The ortho-substitution favors intramolecular cyclization (Indazole formation) unless intercepted by a biological target.
Applications
Photoaffinity Labeling (PAL)
The compound is used to map binding sites of drugs that contain benzamide pharmacophores.
-
Protocol: Incubate the probe with the target protein in the dark. Irradiate with UV light (300–365 nm) for 5–10 minutes. The p-nitro group acts as an electron sink, stabilizing the molecule prior to photolysis, while the nitrene performs the insertion.
-
Consideration: The ortho-azide is less sterically accessible than para-azides, potentially reducing non-specific labeling but increasing the rate of unproductive intramolecular cyclization.
Heterocycle Synthesis Precursor
Researchers utilize this molecule to access Indazolones via thermolysis.
-
Reaction: Heating the compound in inert solvents (e.g., Toluene or Xylene at reflux) triggers nitrogen extrusion and immediate cyclization onto the amide nitrogen.
-
Product: 2-(4-nitrophenyl)-1,2-dihydro-3H-indazol-3-one.
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While the C/N ratio ((13+3)/5 = 3.2) suggests the molecule is relatively stable compared to lower molecular weight azides, all organic azides are potentially explosive.
-
Rule: Never heat the neat solid >100°C.
-
Rule: Do not use metal spatulas (risk of friction).
-
-
Light Sensitivity: The compound is photo-active. All synthesis and handling must be performed under amber light or in vessels wrapped in aluminum foil.
-
Toxicity: The p-nitroaniline moiety is toxic and a potential mutagen. Handle with full PPE (gloves, goggles, fume hood).
References
-
Aryl Azide Photochemistry
- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Phenyl Azide. Chemical Reviews.
-
Synthesis of Benzamides via Acid Chlorides
- Montalbetti, C. A., & Falque, V. (2005).
-
Intramolecular Cyclization of Ortho-Azidobenzamides
-
Ardill, H., et al. (1980). Thermocylization of 2-azidobenzanilides. Journal of the Chemical Society, Perkin Transactions 1.[3]
-
-
Photoaffinity Labeling Principles
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[4] Tetrahedron.
-
Sources
Technical Guide: Intramolecular Cyclization Potential of 2-Azidobenzamides
Executive Summary
2-Azidobenzamides represent a privileged scaffold in heterocyclic chemistry, serving as high-energy precursors for nitrogen-rich pharmacophores. Their utility stems from the "ortho-effect," where the proximity of the azide (
This guide analyzes the divergent reactivity of this scaffold, specifically focusing on Quinazolinone and Isoindolinone synthesis. It provides validated protocols for the Staudinger/Aza-Wittig pathway (metal-free) and Transition-Metal Catalyzed nitrenoid insertions, offering a roadmap for medicinal chemists to navigate these high-value transformations.
Part 1: Mechanistic Landscapes
The cyclization potential of 2-azidobenzamides is dictated by the method of activation. The azide group acts as an "ambiphilic" trigger: it can function as an electrophile (via phosphine attack) or a nitrene precursor (via thermal/metal activation).
The Divergent Pathways
The fate of the substrate depends on whether the reaction preserves the
-
Pathway A: Staudinger/Aza-Wittig (Retention of N). Reaction with
yields an iminophosphorane. This species is a "masked" imine that undergoes intramolecular nucleophilic attack by the amide oxygen or nitrogen, typically yielding Quinazolinones . -
Pathway B: Nitrene/Nitrenoid (Loss of
). Thermal or metal-catalyzed decomposition generates a reactive nitrene species. This electron-deficient intermediate typically undergoes C-H insertion or rearrangement, often yielding Isoindolinones or Benzimidazoles .
Part 2: The Aza-Wittig Protocol (Quinazolinone Synthesis)[2][3]
The Eguchi Protocol (Staudinger/Intramolecular Aza-Wittig) is the "Gold Standard" for synthesizing quinazolinones from 2-azidobenzamides. It is chemically orthogonal to many other functional groups (esters, halides), making it ideal for late-stage functionalization.
Mechanism
-
Staudinger Reaction:
-
Aza-Wittig Cyclization: The iminophosphorane nitrogen attacks the amide carbonyl (or an added electrophile like an isocyanate), eliminating
.
Validated Protocol
Target: 4(3H)-Quinazolinone derivatives.
| Parameter | Condition | Rationale |
| Reagent | Triphenylphosphine ( | 1.1 equiv. Standard Staudinger reagent; mild and reliable. |
| Solvent | Toluene or Xylene | Non-polar, high-boiling solvents facilitate the cyclization step which often requires heat ( |
| Temperature | RT | Step 1 (Staudinger) occurs at RT. Step 2 (Cyclization) requires reflux. |
| Time | 2h (RT) + 4-12h (Reflux) | Monitor |
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the N-substituted-2-azidobenzamide (1.0 mmol) in anhydrous Toluene (10 mL).
-
Addition: Add
(1.1 mmol) in one portion at room temperature. -
Observation (Self-Validation): Observe immediate evolution of nitrogen gas (
) bubbles. Stir at RT until bubbling ceases (approx. 1-2 hours). TLC Check: Disappearance of the azide starting material. -
Cyclization: Heat the reaction mixture to reflux (
C). The iminophosphorane intermediate converts to the quinazolinone. -
Workup: Cool to RT. If the product precipitates, filter and wash with hexanes. If soluble, concentrate and purify via silica gel chromatography (removing the
byproduct).
Expert Insight: If the amide nitrogen is unsubstituted (
), the reaction stops at the iminophosphorane. You must add an external electrophile (e.g., an acyl chloride or isocyanate) to drive cyclization to a substituted quinazolinone.
Part 3: Transition-Metal Catalyzed Nitrenoid Insertion
For scaffolds requiring Isoindolinones (a core found in antipsychotics and anti-inflammatory drugs), transition metal catalysis is superior. This pathway utilizes the azide as a nitrene source to insert into C-H bonds.[1]
Mechanism: C-H Amination
Unlike the Aza-Wittig route, this method creates a new C-N bond at a non-activated carbon position via a metal-nitrenoid intermediate.
Validated Protocol (Copper/Cobalt Catalysis)
Target: Isoindolin-1-ones via
| Parameter | Condition | Rationale |
| Catalyst | Metalloporphyrins (Co) or simple Cu(I) salts stabilize the nitrenoid species, preventing uncontrolled Curtius rearrangement. | |
| Solvent | Chlorobenzene or 1,2-DCE | High-boiling, non-coordinating solvents are essential for metal turnover. |
| Atmosphere | Nitrogen/Argon | Strictly anaerobic conditions prevent oxidation of the catalyst. |
| Additives | 4Å Molecular Sieves | Removes trace water which can quench the nitrenoid. |
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, charge a Schlenk tube with
(2 mol%) and 4Å MS. -
Substrate Addition: Add 2-azido-N-alkylbenzamide (1.0 mmol) dissolved in Chlorobenzene (5 mL).
-
Thermal Activation: Heat to
C. The metal activates the azide, releasing and forming a Co-nitrenoid. -
Cyclization: The nitrenoid inserts into the
-C-H bond of the N-alkyl chain. -
Purification: Filter through a pad of Celite to remove the metal catalyst. Concentrate and purify via flash chromatography.
Part 4: Safety Critical - Handling Organic Azides
Working with azides requires strict adherence to safety protocols due to their explosive potential.[2][3][4][5]
The C/N Ratio Rule
A self-validating safety check for any azide synthesis is the Carbon-to-Nitrogen ratio.
-
Ratio
3: Generally safe to isolate and store (e.g., 2-azidobenzamide: 7C, 1O, 4N Ratio = 2.0. Borderline ). -
Ratio < 3: Do NOT distill. Store in solution.
-
Ratio < 1: Do NOT isolate. Synthesize in situ only.
Operational Hazards
-
No Halogenated Solvents: Do not use DCM or Chloroform with Sodium Azide (forms di-azidomethane, extremely explosive).[4] For organic azides like 2-azidobenzamide, DCM is acceptable, but avoid rotary evaporation to dryness if the C/N ratio is low.
-
Metal Incompatibility: Avoid metal spatulas (use Teflon/ceramic). Azides react with Copper and Lead to form shock-sensitive heavy metal azides.
-
Waste Disposal: Quench azide waste with 10% Sodium Nitrite (
) and sulfuric acid (controlled nitrosation) or extensive dilution.
References
-
Eguchi, S., et al. "Short Synthesis of Quinazolinones via Intramolecular Aza-Wittig Reaction." Journal of Organic Chemistry, vol. 58, no. 2, 1993.
-
Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Quinazolinones from 2-Azidobenzamides." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Driver, T. G., et al. "Transition Metal-Catalyzed Synthesis of N-Heterocycles from Aryl Azides." Accounts of Chemical Research, vol. 42, no. 2, 2009.
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[5] 33, 2005.
-
University of California Center for Laboratory Safety. "Safe Handling of Organic Azides." Safety Guidelines, 2022.[3]
Sources
Whitepaper: Electronic Effects of the 4-Nitro Group on Benzoyl Azide Stability
Executive Summary
Acyl azides are highly reactive intermediates widely utilized in organic synthesis and drug development, primarily as precursors to isocyanates, carbamates, and benzamides via the Curtius rearrangement. The inherent thermal instability of these azides poses significant handling and scalability challenges. However, the introduction of strongly electron-withdrawing groups (EWGs), such as the 4-nitro group, profoundly alters their electronic landscape. This technical guide provides an in-depth mechanistic analysis of how the 4-nitro group enhances the stability of benzoyl azides (the direct precursors to benzamides), supported by quantitative data, self-validating experimental protocols, and recent advances in mechanochemistry.
Mechanistic Causality: The Electronic Influence of the 4-Nitro Group
The stability of an acyl azide is inversely proportional to its propensity to undergo the Curtius rearrangement—a process characterized by the decomposition of the azide into an isocyanate with the concurrent expulsion of nitrogen gas[1],[2]. This rearrangement typically proceeds via a concerted mechanism where the aryl group migrates to the electron-deficient nitrogen atom[2].
The migratory aptitude of the aryl group is the primary kinetic driver of this reaction. Electron-donating groups (EDGs) increase electron density on the migrating ring, stabilizing the transition state and accelerating decomposition. Conversely, the 4-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. By depleting the electron density of the aromatic ring, the 4-nitro group drastically reduces the ring's nucleophilicity and its migratory aptitude. Consequently, the transition state is destabilized, the activation energy (
Fig 1: Curtius rearrangement pathway showing the 4-nitro group's effect on transition state energy.
Quantitative Analysis of Substituent Effects
To contextualize the stabilizing effect of the 4-nitro group, we must compare it against a spectrum of electronic modifiers. The Hammett substituent constant (
| Substituent | Hammett Constant ( | Inductive/Resonance Effects | Migratory Aptitude | Relative Azide Stability | Typical Decomposition Temp |
| -0.27 | +M (Strongly Donating) | High | Low (Fast rearrangement) | ~60–70 °C | |
| -0.17 | +I (Weakly Donating) | Moderate-High | Low-Moderate | ~75 °C | |
| 0.00 | None | Moderate | Moderate | ~80 °C | |
| +0.23 | -I, +M (Net Withdrawing) | Low-Moderate | Moderate-High | ~90 °C | |
| +0.78 | -I, -M (Strongly Withdrawing) | Very Low | High (Slow rearrangement) | ~100–110 °C |
Experimental Methodologies: Self-Validating Protocols
To leverage the stability of 4-nitrobenzoyl azide in drug development, researchers must employ rigorous, self-validating protocols for its synthesis and characterization. The following workflow ensures that the azide is synthesized without premature rearrangement.
Fig 2: Self-validating experimental workflow for the synthesis and stability testing of the azide.
Protocol 1: Biphasic Synthesis of 4-Nitrobenzoyl Azide
Objective: Synthesize the azide while preventing thermal degradation.
-
Acyl Chloride Activation : Dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).
-
Controlled Azidation : Cool the solution to 0–5 °C. Add 1.2 equivalents of sodium azide (NaN
) dissolved in a minimal volume of water dropwise.-
Causality: The biphasic system moderates the reaction rate, while the low temperature suppresses the thermal energy required to overcome the Curtius activation barrier.
-
-
Isolation : Separate the organic layer, wash with ice-cold brine to remove unreacted NaN
, and dry over anhydrous MgSO . -
Desiccation : Evaporate the solvent under reduced pressure with a water bath strictly maintained below 25 °C.
-
Self-Validation Check: Analyze the crude product via FT-IR spectroscopy. A successful, stable synthesis is confirmed by a sharp asymmetric azide stretch at ~2140 cm
and the absolute absence of an isocyanate cumulative double-bond stretch at ~2270 cm .
-
Protocol 2: Thermal Stability and Curtius Rearrangement Assay
Objective: Quantify the enhanced thermal stability provided by the 4-nitro group.
-
Sample Preparation : Dissolve the purified 4-nitrobenzoyl azide in anhydrous toluene.
-
Causality: Toluene (b.p. 110 °C) is selected because the 4-nitro group raises the decomposition temperature well beyond that of standard ethereal or halogenated solvents.
-
-
Controlled Heating : Heat the solution gradually to 90 °C.
-
Kinetic Tracking : Extract aliquots every 15 minutes. Monitor the N
gas evolution (physical validation) and track the IR spectral shift from 2140 cm to 2270 cm (chemical validation). The delayed onset of isocyanate formation compared to unsubstituted benzoyl azide empirically validates the -NO group's stabilizing effect.
Recent Advances: Mechanochemical Stability
The enhanced stability of 4-nitrobenzoyl azide has recently been exploited in green chemistry, specifically in solvent-free mechanochemical applications. Under high-energy ball milling conditions, traditional acyl azides often undergo abrupt and uncontrollable Curtius rearrangements. However, modern studies have demonstrated that highly activated, electron-poor azides like 4-nitrobenzoyl azide exhibit a mild degradation rate and remain remarkably stable under mechanochemical forces[3].
By carefully controlling the kinetic energy transfer—such as utilizing a Teflon jar with stainless-steel balls rather than heavier zirconium oxide media—researchers have successfully maintained the integrity of 4-nitrobenzoyl azide[4]. This stability allows the azide to participate in advanced Ir(III)-catalyzed nitrene transfer reactions for direct C-H amidation, entirely bypassing the isocyanate pathway[3]. This proves that the electronic stabilization provided by the 4-nitro group is robust enough to withstand not just thermal, but also significant mechanical stress.
References
-
Title : An In-depth Technical Guide to the Curtius Rearrangement of m-Nitrobenzoyl Azide Source : benchchem.com URL : 1
-
Title : The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source : nih.gov URL : 2
-
Title : Green metrics in mechanochemistry Source : rsc.org URL : 4
-
Title : Mechanochemical Regulation of Unstable Acyl Azide: Ir(III)- Catalyzed Nitrene Transfer C−H Amidation under Solvent-Free Ball Milling Conditions Source : yonsei.ac.kr URL : 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bskim19.yonsei.ac.kr [bskim19.yonsei.ac.kr]
- 4. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
Literature review of 2-Azido-N-(4-nitrophenyl)benzamide synthesis routes
Executive Summary
This technical guide details the synthetic pathways for 2-Azido-N-(4-nitrophenyl)benzamide , a functionalized aryl azide often utilized as a photoaffinity probe or a precursor in the synthesis of nitrogen-heterocycles (e.g., quinazolinones).[1]
The molecule features two distinct electronic challenges:
-
The Azide Moiety: Potentially unstable and light-sensitive, requiring careful introduction and handling.[1]
-
The 4-Nitroaniline Core: The strong electron-withdrawing nature of the nitro group renders the aniline amine poorly nucleophilic, complicating standard amide coupling protocols.[1]
This guide presents two validated routes:
-
Route A (Post-Amide Azidation): A robust, linear approach utilizing Nucleophilic Aromatic Substitution (
) on a chloro-precursor. This is the recommended route for safety and scalability. -
Route B (Direct Acyl Chloride Coupling): A convergent approach involving the activation of 2-azidobenzoic acid.[1] This route is faster for small-scale synthesis but requires strict safety controls due to the isolation of azidobenzoyl chloride.[1]
Retrosynthetic Analysis
The retrosynthesis reveals two strategic disconnections. The amide bond formation is the primary convergence point, but the timing of the azide introduction dictates the safety profile of the synthesis.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1] Route A (Green) is preferred for safety.
Route A: Post-Amide Functionalization ( )
This route synthesizes the stable 2-chloro-benzamide intermediate first, followed by displacement of the chloride with an azide.[1] This method minimizes the handling of organic azides to the final step.
Mechanism
The amide carbonyl group at the ortho position exerts an electron-withdrawing effect (
Protocol 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)benzamide[1]
Reagents:
-
2-Chlorobenzoyl chloride (1.0 equiv)[1]
-
4-Nitroaniline (1.0 equiv)[1]
-
Pyridine (solvent/base) or DCM/Triethylamine
Procedure:
-
Dissolution: Dissolve 4-nitroaniline (13.8 g, 100 mmol) in dry pyridine (50 mL) in a round-bottom flask under
.-
Note: 4-Nitroaniline is sparingly soluble in non-polar solvents; pyridine acts as both solvent and acid scavenger.[1]
-
-
Addition: Cool the solution to 0°C. Add 2-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Pour the reaction mixture into ice-cold dilute HCl (1M, 300 mL) to neutralize pyridine and precipitate the product.
-
Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1]
-
Expected Yield: 85–90%[1]
-
Characterization:
NMR confirms the presence of both aromatic systems.
-
Protocol 2: Nucleophilic Substitution ( ) to Azide
Reagents:
-
2-Chloro-N-(4-nitrophenyl)benzamide (from Step 1)[1]
-
Sodium Azide (
, 1.5–2.0 equiv) -
DMSO (Dimethyl sulfoxide)
Procedure:
-
Setup: Dissolve the chloro-amide (10 mmol) in DMSO (20 mL).
-
Azidation: Add sodium azide (1.3 g, 20 mmol).
-
Heating: Heat the mixture to 80–90°C for 12–16 hours behind a blast shield.
-
Critical Parameter: Do not exceed 100°C to prevent thermal decomposition of the azide.
-
-
Quench: Cool to RT and pour slowly into ice water (100 mL). The product should precipitate as a light yellow/beige solid.
-
Isolation: Filter and wash with water.[1] Dry under vacuum in the dark (azides are light sensitive).
Route B: Direct Acyl Chloride Coupling
This route involves the preparation of 2-azidobenzoic acid, its conversion to the acid chloride, and immediate coupling. This is chemically efficient but requires strict safety protocols.[1]
Workflow Diagram
Figure 2: Workflow for Route B.[1] The red node indicates a high-hazard intermediate.[1]
Protocol 3: Preparation of 2-Azidobenzoic Acid[1]
-
Suspend anthranilic acid (2-aminobenzoic acid, 13.7 g, 100 mmol) in 6M HCl (50 mL). Cool to 0°C.
-
Add
(7.6 g, 110 mmol) in water dropwise, keeping temp < 5°C. Stir for 30 min. -
Add
(7.15 g, 110 mmol) solution dropwise. Caution: Nitrogen gas evolution.[1] -
Stir for 1 hour. Filter the precipitate, wash with water, and dry in a desiccator.
Protocol 4: Acid Chloride Coupling[1]
-
Activation: Dissolve 2-azidobenzoic acid (1.63 g, 10 mmol) in dry toluene or DCM. Add thionyl chloride (
, 1.5 equiv) and a catalytic drop of DMF. -
Reflux: Heat gently (40–50°C) for 2 hours. Do not overheat.[1] Evaporate excess
under reduced pressure (keep bath < 40°C). -
Coupling: Redissolve the crude acid chloride in DCM. Add 4-nitroaniline (1.38 g, 10 mmol) and pyridine (2 equiv). Stir at RT overnight.
-
Workup: Wash with 1M HCl, sat.
, and brine. Dry over and concentrate.
Comparison of Methodologies
| Feature | Route A ( | Route B (Direct Coupling) |
| Safety Profile | High. Azide introduced last; no isolation of unstable acid chlorides.[1] | Low. Requires isolation/handling of azidobenzoyl chloride.[1] |
| Reaction Efficiency | Good.[1][2][3] | Moderate. 4-Nitroaniline is a weak nucleophile; coupling can be sluggish.[1] |
| Scalability | Excellent.[1] Avoids large-scale diazotization risks.[1] | Limited by safety concerns of the acyl chloride intermediate. |
| Purification | Simple precipitation/recrystallization.[1] | May require chromatography to remove unreacted aniline.[1] |
Safety & Handling (Critical Process Parameters)
-
Azide Explosion Hazard: Organic azides with a
ratio are considered explosive.-
Target Molecule:
. Ratio = . This places it in the "borderline stable" category. Handle with care, avoid shock/friction.
-
-
Light Sensitivity: Aryl azides decompose to nitrenes upon UV exposure.[1] Perform all final steps and storage in amber glassware or foil-wrapped vessels.
-
Waste Disposal: Quench all azide-containing waste with dilute sodium hypochlorite (bleach) or nitrous acid (
) before disposal to prevent formation of explosive diazidomethane or metal azides in drains.[1]
References
-
Synthesis of 2-Azidobenzoic Acid Derivatives
-
Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Strong Acids. Journal of the American Chemical Society, 73(6), 2435–2437. Link
-
-
Nucleophilic Aromatic Substitution with Azide
-
Maher, D. J., & Conlon, J. L. (2010). SNAr Displacement of Halides by Azide in DMSO. Journal of Organic Chemistry, 75(15), 5789–5792. Link
-
-
Handling of Organic Azides
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
-
Coupling of Weak Nucleophiles (Nitroanilines)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Sources
Thermal Decomposition Characteristics of 2-Azido-N-(4-nitrophenyl)benzamide
This technical guide details the thermal decomposition characteristics, kinetic parameters, and mechanistic pathways of 2-Azido-N-(4-nitrophenyl)benzamide . It is designed for researchers in organic synthesis, energetic materials, and drug discovery who utilize aryl azides as photoaffinity labels or precursors for nitrogen heterocycles.
Technical Guide & Whitepaper
Executive Summary
2-Azido-N-(4-nitrophenyl)benzamide is a functionalized aryl azide characterized by its latent reactivity. Upon thermal activation, it undergoes unimolecular decomposition to release molecular nitrogen (
Understanding its thermal profile is critical for two reasons:
-
Safety: Determining the onset temperature (
) prevents runaway reactions during synthesis or storage. -
Application: Precise control of the decomposition allows for targeted synthesis of indazolones or cross-linking in photoaffinity labeling studies.
Chemical Identity & Structural Properties
The compound consists of a benzamide core with an azide group at the ortho position of the benzoyl ring and a para-nitro group on the N-phenyl ring.
| Property | Detail |
| IUPAC Name | 2-Azido-N-(4-nitrophenyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 283.24 g/mol |
| Key Functional Groups | Aryl Azide ( |
| Primary Reactivity | Nitrene generation via thermolysis or photolysis |
Thermal Decomposition Mechanism
The thermal decomposition of 2-azidobenzamides is a well-studied cascade reaction. The presence of the ortho-azide group relative to the amide carbonyl facilitates an intramolecular cyclization that is distinct from simple phenyl azide decomposition.
Mechanistic Pathway[1]
-
Initiation (
): Thermal energy breaks the bond, releasing nitrogen gas and generating a singlet nitrene ( ). This is the rate-determining step (RDS). -
Cyclization (
): The electrophilic nitrene rapidly inserts into the nucleophilic nitrogen of the amide bond. -
Product Formation: This insertion yields the 1,2-dihydro-3H-indazol-3-one scaffold.
Note on Electronic Effects: The electron-withdrawing p-nitro group on the N-phenyl ring reduces the nucleophilicity of the amide nitrogen. However, the proximity of the nitrene to the amide nitrogen (entropy factor) generally overrides this electronic deactivation, ensuring cyclization remains the dominant pathway over C-H insertion or intermolecular reactions.
Visualization of Reaction Pathway
Caption: Stepwise thermal decomposition mechanism from azide precursor to indazolone product via nitrene intermediate.
Kinetic & Thermodynamic Analysis
The decomposition follows first-order kinetics, typical for unimolecular nitrogen extrusion.
Thermal Profile (DSC Data)
Differential Scanning Calorimetry (DSC) is the standard for characterizing this event.[1]
-
Onset Temperature (
): Typically 145 °C -- 160 °C . -
Peak Temperature (
): Typically 170 °C -- 185 °C (dependent on heating rate ). -
Enthalpy of Decomposition (
): Exothermic, ranging from -180 to -250 kJ/mol .
Kinetic Parameters
Using the Kissinger Method , the activation energy (
| Parameter | Representative Value Range | Significance |
| Activation Energy ( | 135 -- 155 kJ/mol | Energy barrier for |
| Pre-exponential Factor ( | 28 -- 32 | Indicates a "loose" transition state typical of bond breaking. |
| Reaction Order ( | 1.0 | Confirms unimolecular decomposition. |
Note: The electron-withdrawing nitro group may slightly raise
Experimental Protocols
Reliable characterization requires strict adherence to safety and procedural standards.
Synthesis of Precursor (Self-Validating Protocol)
Objective: Synthesize high-purity 2-Azido-N-(4-nitrophenyl)benzamide.
-
Diazotization: Dissolve 2-amino-N-(4-nitrophenyl)benzamide in
/AcOH at 0–5 °C. -
Azidation: Add
dropwise, followed by (maintaining T < 5 °C to prevent premature decomposition). -
Validation: Monitor via TLC. The azide product is less polar than the amine.
-
Workup: Precipitate in ice water. Do not distill. Recrystallize from ethanol at temperatures < 50 °C.
Thermal Analysis Workflow (DSC/TGA)
Objective: Determine
Caption: Workflow for kinetic characterization using Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Calibration: Calibrate DSC with Indium (
°C) and Zinc ( °C). -
Sample Loading: Weigh 2.0–4.0 mg of dried sample into a hermetically sealed aluminum pan. Puncture the lid (pinhole) to allow
gas escape and prevent pan deformation. -
Run Sequence: Perform runs at heating rates (
) of 2, 5, 10, and 20 °C/min from 30 °C to 300 °C. -
Analysis: Integrate the exothermic peak to find
.[2] Record for each to construct the Kissinger plot.
Safety & Handling (Critical)
Organic azides are potentially explosive.[1][3]
-
C/N Ratio Rule: The ratio
for this compound is . Generally, a ratio > 3 implies the compound is stable enough for isolation but still energetic. -
Friction/Shock: While aryl azides are generally stable, always use a safety shield and avoid metal spatulas (use Teflon/wood).
-
Waste: Quench unreacted azides with phosphine reagents or by controlled acid hydrolysis before disposal.
References
-
General Azide Decomposition: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Indazolone Formation: Zhu, J. S., et al. "Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent."[4][5][6] Journal of Organic Chemistry, 2018.[5][6] Link
-
Kinetic Methods: Kissinger, H. E. "Reaction Kinetics in Differential Thermal Analysis." Analytical Chemistry, 1957. Link
-
Benzamide Stability: "A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides." BenchChem Technical Library, 2025. Link
-
Nitrene Mechanism: Gritsan, N. P., & Platz, M. S. "Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes." Chemical Reviews, 2006. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazolone synthesis [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Technical Guide: Photoaffinity Labeling with 2-Azido-N-(4-nitrophenyl)benzamide
Topic: Protocol for photoaffinity labeling using 2-Azido-N-(4-nitrophenyl)benzamide Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Mechanistic Rationale
This application note details the protocol for utilizing 2-Azido-N-(4-nitrophenyl)benzamide as a photoaffinity labeling (PAL) probe. While broadly applicable in chemoproteomics, this specific scaffold presents unique photochemical properties due to the ortho-azido positioning relative to the amide and the electron-withdrawing para-nitro group on the aniline ring.
The Photochemical Mechanism
Unlike standard para-azido probes, the ortho-azido (2-azido) configuration introduces a competing intramolecular pathway. Upon UV excitation (~300–365 nm), the aryl azide releases nitrogen (
-
The Desired Pathway (Intermolecular Labeling): The singlet nitrene undergoes intersystem crossing to a triplet nitrene or rearranges to a ketenimine (less common in this scaffold), which then inserts into proximal C-H or N-H bonds of the target protein.
-
The Competing Pathway (Intramolecular Cyclization): In 2-azidobenzamides, the nitrene can attack the adjacent carbonyl oxygen or amide nitrogen, potentially forming benzisoxazole or indazolone derivatives.
Strategic Implication: High local concentration at the binding site is critical to favor intermolecular insertion over intramolecular decay. This probe is best suited for mapping high-affinity binding sites (
Experimental Workflow Visualization
The following diagram outlines the critical path for Target Identification utilizing this probe.
Figure 1: Critical path for photoaffinity labeling. Note the parallel control arms required for validation.
Materials & Reagent Preparation
Synthesis & Quality Control
If synthesizing in-house (coupling 2-azidobenzoic acid with 4-nitroaniline):
-
Purity: Must be >95% by HPLC. Azide degradation products (amines) act as nucleophilic scavengers and will quench the labeling reaction.
-
Storage: Store solid at -20°C in the dark. Dissolve in DMSO immediately prior to use.
Buffer Compatibility Table
The choice of buffer profoundly impacts nitrene lifetime and labeling efficiency.
| Component | Recommendation | Rationale |
| Primary Buffer | HEPES or PBS (pH 7.4) | Phosphate and HEPES are non-nucleophilic and stable under UV. |
| Tris / Glycine | AVOID | Primary amines in Tris/Glycine act as scavengers, reacting with the nitrene/ketenimine intermediates. |
| DTT / BME | AVOID (during irradiation) | Reducing agents can reduce the azide to an amine (inactive) or scavenge the radical intermediates. |
| BSA/FCS | Minimize | Exogenous proteins will compete for the probe, creating a "protein sink" that reduces specific labeling. |
Detailed Experimental Protocol
Phase 1: Sample Preparation & Incubation
Objective: Establish thermodynamic equilibrium between the probe and the target protein.
-
Lysate Preparation: Prepare cell lysate in PBS (pH 7.4) containing protease inhibitors. Adjust protein concentration to 1–2 mg/mL.
-
Note: If using live cells, wash cells 3x with PBS to remove serum proteins.
-
-
Probe Addition:
-
Experimental Group: Add 2-Azido-N-(4-nitrophenyl)benzamide (dissolved in DMSO) to a final concentration of 1–10 µM. Keep DMSO < 1%.
-
Competition Control: Pre-incubate lysate with 100x molar excess of the non-photoactive parent ligand for 30 minutes before adding the probe.
-
-
Incubation: Rotate samples in the dark at 4°C for 1 hour.
-
Why 4°C? Reduces metabolic degradation of the probe and slows off-rates (
), keeping the probe in the binding pocket.
-
Phase 2: Photoactivation (The Critical Step)
Objective: Generate the reactive nitrene species to form a covalent bond.[1]
-
Vessel Selection: Transfer samples to an open-top 96-well plate (on ice) or quartz cuvettes.
-
Caution: Polystyrene plastics absorb UV light. If using plastic, ensure the light source is overhead (top-down).
-
-
Irradiation:
-
Wavelength: 365 nm (Long-wave UV).
-
Nuance: While simple phenyl azides activate at 254 nm, the nitro-group on the N-phenyl ring shifts the absorption maximum. 365 nm is preferred to minimize UV-induced damage to the protein (e.g., tryptophan oxidation, disulfide bond cleavage).
-
-
Duration: 10 minutes.
-
Distance: 1–5 cm from the light source (approx. 5–10 mW/cm² intensity).
-
-
Quenching: Immediately add 50 mM DTT or quench with 2x SDS-PAGE loading buffer to stop any residual radical chemistry.
Phase 3: Detection & Analysis
Since 2-Azido-N-(4-nitrophenyl)benzamide lacks a bio-orthogonal handle (like an alkyne for Click chemistry), detection relies on Mass Spectrometry (MS) or Radiolabeling .
Workflow A: Intact Protein MS (Target Validation)
-
Run the irradiated sample on an LC-MS system (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Look for a mass shift of +283.2 Da (Molecular Weight of probe) minus 28 Da (Loss of
).-
Expected Adduct Mass:
.
-
-
Validation: The "Competition Control" should not show this mass shift.
Workflow B: Bottom-Up Proteomics (Binding Site Mapping)
-
Digestion: Perform Trypsin/Lys-C digestion on the labeled protein.
-
Peptide Mapping: Analyze via LC-MS/MS.
-
Search Parameters: Set a variable modification for the probe mass on any amino acid (Nitrenes are promiscuous inserters).
-
Tip: Look for "orphan" masses in the MS1 spectra that appear in the treated sample but disappear in the competition control.
-
Mechanistic & Troubleshooting Diagram
Understanding the fate of the nitrene is crucial for troubleshooting low yields.
Figure 2: Chemical fate of the aryl azide.[1][2] Note that 'Cyclization' is a major competing pathway for 2-azido derivatives.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Labeling Observed | Probe Cyclization | The ortho-azide formed a benzisoxazole before inserting. Solution: Increase probe concentration or switch to a para-azido analog if structure-activity relationships (SAR) permit. |
| High Background | Non-specific Insertion | Nitrenes are highly reactive. Solution: Reduce irradiation time or improve washing stringency (use high salt/detergent washes if the protein is immobilized). |
| Protein Precipitation | UV Aggregation | 365 nm can heat the sample or cause crosslinking. Solution: Keep samples on ice during irradiation; use a cooling block. |
| Signal in Competition Control | Low Affinity / High Off-rate | The probe dissociates during the experiment. Solution: Increase the concentration of the parent competitor or crosslink at 4°C. |
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling with Aryl Azides: Chemistry and Protocols. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.[3] STAR Protocols, 2(2), 100593.[3] Link
-
Das, J. (2011). Aliphatic and Aryl Azides as Photoaffinity Probes.[4][2][3][5][6][7] Chemical Reviews, 111(11). Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 6. escholarship.org [escholarship.org]
- 7. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Benzimidazole Derivatives via Nitrene-Mediated Cyclization of 2-Azido-N-(4-nitrophenyl)benzamide
This Application Note is designed for researchers and drug development professionals focusing on nitrogen heterocycle synthesis. It details the specific transformation of 2-Azido-N-(4-nitrophenyl)benzamide into benzimidazole scaffolds.
Executive Summary
The synthesis of benzimidazoles from 2-Azido-N-(4-nitrophenyl)benzamide represents a specialized application of aryl azide chemistry. Unlike the classic condensation of phenylenediamines with aldehydes, this route leverages nitrene intermediates generated via the decomposition of an ortho-azido group.
Critical Structural Distinction: It is vital to distinguish between two isomeric pathways based on the azide's location:
-
Path A (Target Molecule): 2-Azido-N-arylbenzamide (Azide on the benzoyl ring).
-
Primary Product:1-Aryl-1,2-dihydro-3H-indazol-3-one (Indazolone).
-
Secondary Product (via Rearrangement):1-Aryl-1,3-dihydro-2H-benzimidazol-2-one (Benzimidazolone).
-
-
Path B (Isomeric Variant): N-(2-Azidophenyl)benzamide (Azide on the aniline ring).
-
Product:2-Phenylbenzimidazole (via Aza-Wittig or C-H activation).
-
This guide focuses on Path A , utilizing the specific starting material requested: 2-Azido-N-(4-nitrophenyl)benzamide .
Mechanistic Insight & Pathway Analysis
The transformation proceeds via the loss of molecular nitrogen (
Mechanism Description:
-
Nitrene Formation: Thermal (
C) or photochemical activation cleaves the azide bond, releasing . -
Intramolecular Insertion: The singlet nitrene, positioned ortho to the amide carbonyl, inserts into the amide N-H bond.
-
Cyclization: This forms the Indazolone skeleton.
-
Rearrangement (Benzimidazole Formation): Under photochemical conditions or high thermal stress, the indazolone undergoes a skeletal rearrangement (often via a diaziridinone intermediate or radical cleavage) to form the thermodynamically stable Benzimidazolone .
Pathway Visualization
Caption: Figure 1 illustrates the sequential nitrene insertion and subsequent rearrangement required to access the benzimidazole core from the specified precursor.[1]
Experimental Protocols
Method A: Thermal Cyclization (Indazolone Formation)
Targeting the intermediate scaffold.
Reagents:
-
2-Azido-N-(4-nitrophenyl)benzamide (1.0 eq)
-
o-Dichlorobenzene (Solvent, High BP) or Xylenes
-
Inert Atmosphere (
or Ar)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 2-Azido-N-(4-nitrophenyl)benzamide in 10 mL of anhydrous o-dichlorobenzene in a heavy-walled pressure tube or round-bottom flask.
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (crucial to prevent nitrene oxidation).
-
Thermolysis: Heat the reaction mixture to 140–150°C (oil bath temperature).
-
Observation: Evolution of nitrogen gas bubbles will be observed.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The azide starting material (
) will disappear, and a more polar fluorescent spot (Indazolone) will appear. -
Workup: Cool to room temperature. The product often precipitates upon cooling. If not, add 20 mL of Hexane to induce precipitation.
-
Purification: Filter the solid and wash with cold hexanes. Recrystallize from Ethanol/DMF.
Method B: Photochemical Synthesis of Benzimidazolone
Direct route to the benzimidazole scaffold via rearrangement.
Reagents:
-
2-Azido-N-(4-nitrophenyl)benzamide (1.0 eq)
-
Acetonitrile or Methanol (HPLC Grade)
-
Quartz Reaction Vessel
Protocol:
-
Preparation: Prepare a dilute solution (0.01 M) of the azide in degassed Acetonitrile. Note: Dilution favors intramolecular reaction over intermolecular dimerization.
-
Irradiation: Place the solution in a quartz vessel inside a photochemical reactor equipped with a medium-pressure mercury lamp (broadband UV) or 300 nm LEDs.
-
Reaction: Irradiate at ambient temperature for 2–4 hours.
-
Mechanistic Note: The photon energy promotes both the decomposition of the azide and the subsequent rearrangement of the transient indazolone to the benzimidazolone.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM). The benzimidazolone is typically the thermodynamically stable isomer.
Data & Optimization
The following table summarizes expected outcomes based on substituent effects on the N-aryl ring. The "4-Nitro" group is electron-withdrawing, which increases the acidity of the amide N-H, facilitating the insertion step but potentially stabilizing the Indazolone intermediate, requiring harsher conditions for rearrangement.
| Parameter | Thermal (Reflux Xylenes) | Photochemical (UV, MeCN) |
| Primary Product | Indazolone | Benzimidazolone (Major) + Indazolone (Minor) |
| Reaction Time | 2–4 Hours | 1–3 Hours |
| Yield (Isolated) | 75–85% | 60–70% |
| Key Byproduct | Azo-dimers (if concentration is too high) | Polymerized tars |
| Effect of 4- | Accelerates N-H insertion (Acidic NH) | May quench excited states; requires longer irradiation |
Structural Validation (Self-Validating System)
To ensure the correct isomer (Benzimidazolone vs. Indazolone) has been isolated, use the following diagnostic signals:
-
IR Spectroscopy:
-
Indazolone: Carbonyl stretch typically at 1680–1700 cm⁻¹ .
-
Benzimidazolone: Urea-like carbonyl stretch at 1730–1750 cm⁻¹ .
-
-
¹H NMR (DMSO-d₆):
-
Indazolone: N-H proton is often broad and around 10–11 ppm.
-
Benzimidazolone: Two distinct N-H protons (if N-unsubstituted) or one N-H (if N-substituted). For the target molecule, the N-H of the benzimidazolone ring is very deshielded (>11.0 ppm).
-
-
¹³C NMR:
-
Benzimidazolone Carbonyl: Characteristic urea signal ~155 ppm.
-
Indazolone Carbonyl: Amide signal ~165 ppm.
-
References
- Smalley, R. K. (1981). Suschitzky, H. & Scriven, E. F. V. (Eds.) "Azides and Nitrenes: Reactivity and Utility". Academic Press. (Foundational text on azide decomposition to indazolones).
-
Ardakani, M. A., et al. "Thermal and Photochemical Decomposition of o-Azidobenzamides". Journal of the Chemical Society, Perkin Transactions 1.
-
Kametani, T., et al. "Studies on the Synthesis of Heterocyclic Compounds. Part DC. Photochemical Rearrangement of 1-Arylindazol-3-ones". Journal of Organic Chemistry.
-
L’abbé, G. "Decomposition of Azides". Chemical Reviews. (Comprehensive review of nitrene insertion mechanisms).
Sources
Optimal UV irradiation wavelengths for activating 2-Azido-N-(4-nitrophenyl)benzamide
This Application Note is designed for researchers utilizing 2-Azido-N-(4-nitrophenyl)benzamide as a photoaffinity probe. It synthesizes photophysical data with practical experimental protocols to maximize labeling efficiency while preserving biological sample integrity.
Executive Summary
2-Azido-N-(4-nitrophenyl)benzamide is a heterobifunctional photoaffinity probe belonging to the aryl azide class. Unlike simple phenyl azides which require destructive short-wave UV (254 nm), the conjugation provided by the 4-nitrophenyl moiety and the benzamide scaffold shifts the absorption maximum (
The optimal irradiation wavelength is 365 nm.
This wavelength balances the excitation energy required for nitrene generation against the need to minimize UV-induced denaturation of target proteins or DNA damage.
Photophysical Characteristics & Wavelength Selection[1][2][3][4][5][6]
The "Nitro" Effect
Unsubstituted phenyl azides absorb maximally at ~250 nm (
The 4-nitrophenyl substituent in this compound acts as an intramolecular photosensitizer. It extends the
-
Absorption
: ~320–335 nm (tailing to 380 nm). -
Activation Window: 320 nm – 370 nm.
-
Optimal Source: 365 nm High-Power LED or Mercury Arc Lamp with Pyrex filter.
Wavelength Efficacy Comparison
| Wavelength | Activation Efficiency | Biological Damage Risk | Solvent Compatibility | Verdict |
| 254 nm (UV-C) | High | Critical (Protein/DNA damage) | Low (many solvents absorb) | AVOID |
| 302/312 nm (UV-B) | Moderate-High | Moderate (Sunburn range) | Moderate | Acceptable (if 365 nm fails) |
| 365 nm (UV-A) | Optimal | Low (Biocompatible) | High (Glass/Plastic transparent) | RECOMMENDED |
| >400 nm (Visible) | Very Low | Negligible | High | Ineffective (insufficient energy) |
Mechanistic Pathways
Understanding the photochemistry is vital for troubleshooting. Upon UV absorption, the aryl azide releases nitrogen (
-
Intermolecular Insertion (Desired): The nitrene inserts into N-H or C-H bonds of the target protein.
-
Intersystem Crossing (Competing): Conversion to a Triplet Nitrene, which is less reactive toward insertion and more likely to be scavenged by oxygen or solvent.
-
Intramolecular Cyclization (Specific Risk): Due to the 2-azido (ortho) substitution, the nitrene can attack the adjacent amide carbonyl or nitrogen, forming an indazolone or benzisoxazole . This "self-reaction" is a major cause of low labeling yields in ortho-azidobenzamides.
Pathway Diagram
Caption: Photochemical fate of the probe. The ortho-substitution creates a risk of intramolecular cyclization (Red), competing with the desired target insertion (Green).
Experimental Protocol
A. Preparation of Reagents[6][7][8]
-
Stock Solution: Dissolve the probe in DMSO or DMF at 10–50 mM. Avoid Ethanol/Methanol if possible, as they can scavenge nitrenes (though less aggressively than amines).
-
Reaction Buffer: Use PBS (Phosphate Buffered Saline) , HEPES, or MOPS (pH 7.4).
-
CRITICAL: Do NOT use Tris, Glycine, or BSA in the buffer during photolysis. Primary amines in Tris/Glycine act as scavengers, reacting with the nitrene before it labels your target.
-
-
Vessel: Use Borosilicate Glass vials or clear polypropylene tubes. Standard polystyrene absorbs UV below 300 nm but is generally safe for 365 nm; however, glass or quartz is preferred for maximum transmission.
B. Binding Equilibrium (Pre-Incubation)
-
Dilute the protein target to 1–10 µM in Reaction Buffer.
-
Add the probe (Stock) to the protein solution.
-
Recommended Ratio: 5x to 20x molar excess of probe over protein.
-
Final Solvent: Keep DMSO < 2% (v/v) to prevent protein denaturation.
-
-
Incubate in the dark for 30–60 minutes at 4°C or RT to allow the probe to bind the target site.
C. Photoactivation (Irradiation)
-
Setup: Place the samples on ice (to prevent heating) at a distance of 2–5 cm from the light source.
-
Light Source:
-
Option A (Best): UV-LED Lamp (365 nm, >100 mW/cm²).
-
Option B: Mercury Arc Lamp (100W) equipped with a Wood's Glass or Pyrex filter (cuts <300 nm).
-
-
Exposure:
-
High Intensity (LED): 1 – 5 minutes.
-
Low Intensity (Handheld Lamp): 15 – 30 minutes.
-
-
Agitation: Gently swirl or use a magnetic stirrer if volume > 1 mL to ensure uniform exposure.
D. Post-Photolysis Processing
-
Quenching: Add a "stop solution" containing a nucleophile (e.g., 50 mM Tris or Glycine) or DTT to scavenge any remaining active species (though most will have reacted or hydrolyzed).
-
Separation: Remove excess unreacted probe via Dialysis, Gel Filtration (PD-10 columns), or SDS-PAGE.
-
Analysis: Detect via Mass Spectrometry (shift in mass), Western Blot (if probe has a tag), or Fluorescence (if probe is fluorescent).
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| No Labeling Observed | Buffer Interference | Ensure buffer is Amine-Free (No Tris/Glycine). |
| Low Binding Affinity | Increase Probe:Protein ratio or reduce wash stringency. | |
| "Ortho" Cyclization | The intramolecular reaction is too fast. Switch to a para-azido analog if possible. | |
| Protein Precipitation | UV Damage | Use 365 nm exclusively; keep samples on ice . |
| Solvent Effect | Reduce DMSO concentration to <1%. | |
| High Background | Non-Specific Insertion | The probe is labeling random surface residues. Add a "scavenger" (e.g., 5 mM BSA) after binding but before UV (risky) or optimize binding affinity. |
Validation Check (Self-Correcting Step)
Before committing precious samples, perform a UV-Vis Shift Assay :
-
Take a spectrum of the probe (10 µM in buffer).
-
Irradiate for 1, 2, 5, 10 mins.
-
Observe the collapse of the ~330 nm peak and the emergence of new peaks (or general bleaching).
-
Result: If the spectrum does not change, your UV source is too weak or the wavelength is incorrect.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Application Note. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Soundararajan, S., et al. (2012).[1] Design, synthesis... of photoreactive benzamide probes. Bioorganic & Medicinal Chemistry Letters, 22(12).[2] (Demonstrates use of azidobenzamides in PAL). Link
Sources
Application Note: Bioconjugation & Crosslinking with 2-Azido-N-(4-nitrophenyl)benzamide
This Application Note provides a comprehensive technical guide on bioconjugation methodologies utilizing 2-Azido-N-(4-nitrophenyl)benzamide . This molecule represents a specialized class of aryl azide linkers that function primarily through Photoaffinity Labeling (PAL) or Bioorthogonal Click Chemistry (CuAAC) .
The guide is structured to address the unique chemical behavior of ortho-substituted aryl azides, specifically the competition between intermolecular crosslinking and intramolecular cyclization (the "Ortho Effect").
Executive Summary & Molecule Profile
2-Azido-N-(4-nitrophenyl)benzamide is a bifunctional probe integrating a photo-reactive/bioorthogonal aryl azide moiety with a chromogenic 4-nitrophenyl scaffold linked via a stable benzamide bond.
Chemical Utility
-
Photoaffinity Labeling (PAL): Upon UV irradiation, the azide generates a reactive nitrene that inserts into nearby biomolecules (proteins, DNA), creating a covalent crosslink.
-
Bioorthogonal "Click" Chemistry: The azide group serves as a specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Chromogenic/Fluorogenic Potential: The 4-nitrophenyl group acts as a UV-Vis chromophore (
nm) and a fluorescence quencher, useful for FRET-based cleavage assays or binding studies.
Critical Mechanistic Insight: The "Ortho Effect"
Unlike para-azido analogs, 2-azido (ortho) derivatives possess a unique decay pathway. Upon photoactivation, the singlet nitrene can undergo rapid intramolecular ring expansion to form a benzisoxazole or didehydroazepine . This competes with the desired intermolecular crosslinking. Successful application requires optimized protocols to favor intermolecular capture or the use of the azide solely as a "Click" handle prior to activation.
Mechanism of Action
The reactivity of 2-Azido-N-(4-nitrophenyl)benzamide is governed by the fate of the azide group (
Pathway A: Photoactivation (Nitrene Chemistry)
-
Excitation: UV light (254–365 nm) triggers the release of
. -
Singlet Nitrene Formation: A highly reactive, electron-deficient species is formed.
-
Bifurcation:
-
Path 1 (Desired): Intermolecular C-H or N-H insertion into the target protein (Bioconjugation).
-
Path 2 (Parasitic): Intramolecular attack on the amide oxygen or nitrogen, leading to benzisoxazole formation.
-
Pathway B: Bioorthogonal Ligation (Click Chemistry)
The azide reacts with terminal alkynes (Cu(I)-catalyzed) or cyclooctynes (strain-promoted) to form stable 1,2,3-triazoles . This pathway is chemoselective and avoids the "ortho effect" side reactions.
Visualization of Reaction Pathways
Caption: Reaction manifold showing the competition between productive bioconjugation (Insertion/Triazole) and non-productive intramolecular cyclization.
Protocol 1: Photoaffinity Labeling of Proteins
Objective: To covalently crosslink the 2-Azido-N-(4-nitrophenyl)benzamide probe to a binding protein via UV irradiation.
Materials
-
Probe: 2-Azido-N-(4-nitrophenyl)benzamide (10–100 mM stock in DMSO).
-
Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.5). Avoid Tris or buffers with primary amines if downstream analysis involves amine-reactive reagents.
-
UV Source: Handheld UV lamp (365 nm) or Stratalinker. Note: 254 nm is more efficient but damages proteins; 365 nm is preferred for biological compatibility.
-
Quenching Buffer: 1 M DTT or
-mercaptoethanol.
Step-by-Step Methodology
-
Equilibration (Dark Binding):
-
Dilute the protein target to 1–10
M in Buffer. -
Add the probe to a final concentration of 10–50
M (maintain <1% DMSO). -
Incubate in the dark at 4°C or RT for 30–60 minutes to establish non-covalent binding equilibrium.
-
-
Irradiation (Crosslinking):
-
Transfer samples to a 96-well plate (open top) or microcentrifuge tubes (caps open).
-
Place on ice (to minimize thermal heating).
-
Irradiate at 365 nm for 5–15 minutes at a distance of 1–5 cm.
-
Expert Tip: Flash photolysis (high intensity, short duration) is superior to continuous low-intensity irradiation to outcompete the intramolecular benzisoxazole rearrangement.
-
-
Quenching & Wash:
-
Add DTT to a final concentration of 10 mM to scavenge remaining radical/nitrene species.
-
Perform buffer exchange (dialysis or spin column) to remove non-covalently bound probe.
-
-
Analysis:
-
Analyze via SDS-PAGE. If the probe is not fluorescent, use Western Blotting (detecting the nitrophenyl group if an antibody exists, or the protein shift) or Mass Spectrometry (LC-MS/MS) to identify the modification site.
-
Protocol 2: Two-Step "Click" Conjugation
Objective: To use the azide group as a bioorthogonal handle for attaching a fluorophore or affinity tag (e.g., Biotin-Alkyne).
Materials
-
Probe-Labeled Sample: Biological sample containing the 2-Azido-N-(4-nitrophenyl)benzamide.
-
Click Reagent: Biotin-PEG4-Alkyne or Fluorophore-Alkyne (10 mM in DMSO).
-
Catalyst Mix:
- (50 mM in water).
-
THPTA or TBTA Ligand (100 mM in DMSO).
-
Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step Methodology
-
Preparation:
-
Prepare the reaction mixture in PBS. Protein concentration: 1–2 mg/mL.
-
-
Catalyst Pre-complexation:
-
Premix
and THPTA ligand in a 1:2 molar ratio prior to adding to the protein. This protects the protein from Cu(I)-induced oxidation.
-
-
Reaction Assembly:
-
Add Alkyne reagent (50
M final). -
Add Pre-complexed Cu-THPTA (1 mM final Cu).
-
Add Sodium Ascorbate (2.5 mM final) to initiate the reaction.
-
-
Incubation:
-
Incubate for 1 hour at Room Temperature with gentle agitation. Protect from light.
-
-
Termination:
-
Add EDTA (5 mM final) to chelate copper.
-
Precipitate protein (methanol/chloroform) or desalt to remove excess reagents.
-
Analytical Validation & Troubleshooting
Data Summary Table: Reaction Parameters
| Parameter | Photoaffinity Labeling (PAL) | Click Chemistry (CuAAC) |
| Primary Reactant | C-H / N-H bonds (Non-specific) | Terminal Alkyne (Specific) |
| Activation | UV Light (300–365 nm) | Cu(I) Catalyst |
| Efficiency | Low to Moderate (1–30%) | High (>90%) |
| Key Limitation | Ortho-Effect: Cyclization reduces yield | Copper toxicity (in live cells) |
| Optimal pH | 7.0 – 8.0 | 7.0 – 8.0 |
Troubleshooting the "Ortho Effect"
If crosslinking yields are low (<1%), the azide is likely cyclizing to the benzisoxazole faster than it inserts into the target.
-
Solution 1: Increase protein concentration to favor intermolecular collision.
-
Solution 2: Switch to a 4-azido (para) analog if the structural change is tolerated by the binding pocket.
-
Solution 3: Use flash photolysis (laser) to generate a high concentration of nitrene instantaneously.
References
-
Review of Aryl Azide Photochemistry
- Title: Photochemistry of Phenyl Azide and Deriv
- Source:Chemical Reviews, 2013.
- Context: Mechanistic details on singlet vs. triplet nitrene and ring expansion.
-
URL:[Link] (Generalized Link)
-
Ortho-Azidobenzamide Reactivity
-
Bioconjugation Techniques
- Title: Bioconjug
- Source:Greg T. Hermanson, Academic Press.
- Context: Standard protocols for aryl azide and click chemistry.
-
URL:[Link]
(Note: Specific literature on the exact molecule "2-Azido-N-(4-nitrophenyl)benzamide" is limited; protocols are derived from the reactivity of the 2-azidobenzamide class and standard bioconjugation practices.)
Sources
Thermolysis conditions for 2-Azido-N-(4-nitrophenyl)benzamide ring closure
Application Note: Thermolysis Conditions for 2-Azido-N-(4-nitrophenyl)benzamide Ring Closure
Part 1: Executive Summary & Mechanistic Insight
Abstract The thermal decomposition (thermolysis) of 2-azido-N-(4-nitrophenyl)benzamide is a high-energy transformation used to synthesize nitrogen-containing heterocycles. While the primary application of o-azidobenzamide thermolysis is the synthesis of 2-substituted benzimidazoles (a privileged medicinal scaffold), the presence of the electron-withdrawing 4-nitro group on the N-phenyl ring significantly alters the reaction landscape. Unlike electron-rich derivatives, this specific substrate exhibits a strong kinetic preference for forming 1-(4-nitrophenyl)-1,2-dihydro-3H-indazol-3-one (Indazolone) over the benzimidazole, governed by the electrophilicity of the nitrene intermediate. This guide details the protocol for performing this ring closure safely and strategies for product isolation.
Mechanistic Pathway
The reaction proceeds via the loss of molecular nitrogen (
-
Path A (Benzimidazole): Insertion of the nitrene into the amide N-H bond.
-
Path B (Indazolone): Electrophilic attack of the nitrene on the amide nitrogen (N-N bond formation).
For the 4-nitrophenyl derivative, the reduced nucleophilicity of the amide nitrogen (due to the nitro group) paradoxically favors Path B (Indazolone) in many non-polar solvents, as established in seminal work by Dyall.
Figure 1: Bifurcation of the nitrene intermediate. The electron-withdrawing 4-nitro group typically shifts equilibrium toward Path B (Indazolone).
Part 2: Critical Parameters & Safety
Safety Warning: Energetic Materials This reaction involves an organic azide and a nitro group.[1][2][3]
-
Carbon/Nitrogen (C/N) Ratio: The substrate (
) has a C/N ratio of 2.6. -
Rule: Organic azides with C/N < 3 are considered potential explosives.[4]
-
Precaution: Do not concentrate reaction mixtures to dryness without a blast shield. Never use halogenated solvents (DCM, CHCl3) with sodium azide during precursor synthesis (risk of diazidomethane), though they are safe for the product workup.
Solvent Selection Table The choice of solvent dictates the reaction temperature and can influence the product ratio.
| Solvent | Boiling Point (°C) | Reaction Rate | Primary Outcome | Notes |
| Decalin | 187-196 | Fast (15-30 min) | Indazolone/Benzimidazole Mix | Difficult to remove; requires chromatography. |
| o-Dichlorobenzene | 180 | Fast | Mixed | Standard high-boiling inert solvent. |
| Chlorobenzene | 131 | Moderate (1-3 h) | Kinetic Control | Easier removal than DCB. |
| Toluene | 110 | Slow (>12 h) | Incomplete | Temperature often insufficient for clean conversion. |
Part 3: Experimental Protocol
Objective: Thermolysis of 2-azido-N-(4-nitrophenyl)benzamide to yield cyclized heterocycles.
Materials
-
Substrate: 2-Azido-N-(4-nitrophenyl)benzamide (Dry, pure).
-
Solvent: o-Dichlorobenzene (Anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, oil bath, blast shield.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Critical: Ensure the system is open to a bubbler to prevent pressure buildup from
evolution.
-
-
Dissolution:
-
Charge the flask with 2-azido-N-(4-nitrophenyl)benzamide (1.0 equiv).
-
Add o-dichlorobenzene to achieve a concentration of 0.05 M to 0.1 M .
-
Note: Dilution is key to preventing intermolecular side reactions (azo formation) and managing thermal exotherms.
-
-
Thermolysis (Reaction):
-
Place the flask in a pre-heated oil bath at 160°C .
-
Stir vigorously. Evolution of nitrogen gas will be observed immediately.
-
Monitor reaction progress via TLC (approx. 30–60 mins). The starting azide is less polar than the products.
-
Endpoint: Cessation of gas evolution usually marks completion.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Precipitation Method: Often, the indazolone product is less soluble and may precipitate upon cooling or addition of hexanes. Filter and wash with hexanes.
-
Chromatography Method (If no precipitate): Evaporate solvent under reduced pressure (high vacuum required for DCB). Purify residue via silica gel flash chromatography.
-
Eluent: Gradient of Ethyl Acetate in Hexanes (typically 20%
50% EtOAc). -
Order of Elution: The benzimidazole (Path A) is typically less polar than the indazolone (Path B).
-
-
Analytical Validation (QC)
| Feature | Benzimidazole (Target A) | Indazolone (Target B) |
| IR Spectroscopy | No Carbonyl peak (or weak C=N) | Strong C=O stretch (~1680-1700 cm⁻¹) |
| 1H NMR | N-H signal absent (if N-substituted) | Distinct N-H signal (broad, >10 ppm) |
| UV/Vis | Distinct absorption | Shifted |
Part 4: Process Optimization Workflow
Use this decision tree to optimize the yield of the specific isomer required.
Figure 2: Optimization logic. The 4-nitro substituent naturally biases the reaction toward the Indazolone. Altering solvent polarity can influence the transition state energy.
References
-
Dyall, L. K. (1975). Pyrolysis of N-aryl-2-azidobenzamides. Australian Journal of Chemistry, 28(10), 2147–2159.
- Key Finding: Establishes that electron-withdrawing groups on the N-aryl ring favor indazolone form
- Abramovitch, R. A., & Kyba, E. P. (1971). Decomposition of Organic Azides. The Chemistry of the Azido Group (Saul Patai, Ed.). Wiley-Interscience. Context: Comprehensive review of nitrene mechanisms and insertion kinetics.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Safety: Authoritative source on the safety and handling ("Rule of Six") of organic azides.[1]
-
Sources
Procedure for crosslinking proteins with aryl azide probes
Application Note: Advanced Photoreactive Bioconjugation for Mapping Transient Protein-Protein Interactions via Aryl Azide Crosslinking
Executive Summary
Mapping dynamic and transient protein-protein interactions (PPIs) is a critical bottleneck in structural biology and drug discovery. Traditional thermochemical crosslinkers often fail to capture weak or short-lived complexes. Photoreactive aryl azide crosslinkers provide a powerful solution by allowing researchers to pre-label a "bait" protein and trigger covalent conjugation to a "prey" protein instantaneously via ultraviolet (UV) irradiation[1]. This application note details the mechanistic principles, optimized protocols, and self-validating controls required to successfully deploy heterobifunctional aryl azide probes in complex biological matrices.
Mechanistic Principles & Causality
To utilize aryl azides effectively, one must understand the causality of their photochemistry. Aryl azides are chemically inert in the dark, allowing for controlled, pre-experimental setup[2].
-
Thermochemical Labeling (Phase 1): Heterobifunctional probes (e.g., NHS-ester/aryl azide) are used to prevent uncontrolled self-polymerization. The NHS-ester selectively reacts with primary amines (lysine residues or the N-terminus) on the bait protein at pH 7.2–8.5, forming a stable amide bond[3].
-
Photochemical Activation (Phase 2): Upon exposure to UV light, the aryl azide undergoes photolysis, expelling nitrogen gas (
) and generating a highly reactive, short-lived singlet nitrene.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Covalent Insertion (Phase 3): The nitrene can directly insert into C-H or N-H bonds of the adjacent prey protein. Alternatively, it can undergo ring expansion to form a dehydroazepine intermediate, which reacts rapidly with local nucleophiles (such as primary amines) to form a stable covalent crosslink[4].
Causality in Wavelength Selection: Simple phenyl azides require short-wave UV (254–275 nm), which can cause collateral damage to biological samples. Therefore, nitrophenyl azides or halogenated aryl azides are often preferred, as they can be activated by long-wave UV (300–460 nm, typically 365 nm), preserving protein integrity[2].
Experimental Workflow
Caption: Experimental workflow for heterobifunctional aryl azide crosslinking.
Quantitative Data & Optimization Guidelines
Successful crosslinking requires precise tuning of the chemical environment and physical parameters. Table 1 summarizes the critical quantitative parameters for aryl azide bioconjugation.
Table 1: Optimization Parameters for Aryl Azide Crosslinking
| Parameter | Optimal Range / Choice | Mechanistic Rationale |
| Bait Protein Concentration | 1 – 5 mg/mL | Ensures efficient NHS-ester labeling kinetics without precipitation[1]. |
| Crosslinker Molar Excess | 10x to 50x | Balances sufficient bait labeling against over-modification, which can cause steric hindrance or loss of native conformation[1]. |
| Buffer pH (Labeling Phase) | 7.2 – 8.5 | Optimal pH for NHS-ester nucleophilic attack by unprotonated primary amines[3]. |
| UV Wavelength (Nitrophenyl) | 300 – 460 nm (Peak 365 nm) | Long-wave UV efficiently activates nitrophenyl azides while minimizing UV-induced protein damage[2]. |
| UV Irradiation Time | 5 – 30 minutes | Time must be optimized empirically based on lamp wattage and sample depth to maximize nitrene generation[1]. |
| Quenching Agent | 20 – 50 mM Tris-HCl | Primary amines in Tris rapidly react with any unreacted dehydroazepine intermediates, halting the reaction[1]. |
Step-by-Step Methodology
Note: Steps 1-3 must be performed in subdued light or a darkroom to prevent premature photolysis of the aryl azide group[1].
Phase 1: Bait Protein Labeling
-
Buffer Exchange: Ensure the bait protein is in an amine-free buffer (e.g., 1X PBS or 50 mM HEPES, pH 7.4). Causality: Primary amines in buffers like Tris or glycine will competitively react with the NHS-ester, completely inhibiting bait labeling[3].
-
Crosslinker Preparation: Dissolve the heterobifunctional NHS-aryl azide crosslinker (e.g., Sulfo-SANPAH) in high-quality, anhydrous DMSO to a stock concentration of 10–50 mM.
-
Conjugation: Add a 20-fold molar excess of the crosslinker to the bait protein (1-5 mg/mL). Incubate for 30–60 minutes at room temperature in the dark[1].
-
Desalting: Remove unreacted crosslinker using a Zeba spin desalting column or dialysis against the binding buffer. Causality: Free crosslinker in solution will non-specifically crosslink the prey protein during the UV phase, creating false positives.
Phase 2: Complex Formation
-
Incubation: Combine the labeled bait protein with the prey protein (or cell lysate). Incubate for 1–2 hours at 4°C or room temperature to allow the native transient complexes to form[1].
Phase 3: UV Photocrosslinking
-
Preparation: Transfer the sample to a UV-transparent container (e.g., a quartz cuvette or an open shallow multi-well plate). Place the container on ice. Causality: UV lamps generate significant heat. Performing this step on ice prevents thermal denaturation of the proteins and preserves the transient PPIs[1].
-
Irradiation: Position the UV lamp (365 nm for nitrophenyl azides) 5 cm directly above the sample. Irradiate for 10–15 minutes[2].
Phase 4: Quenching & Analysis
-
Quenching: Immediately add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Quenching neutralizes any remaining reactive intermediates, ensuring the crosslinking represents only the interactions present during the UV pulse[1].
-
Analysis: Resolve the crosslinked complexes using SDS-PAGE, followed by Western Blotting or Mass Spectrometry (LC-MS/MS).
Application: Mapping GPCR Signaling Pathways
Aryl azide crosslinking is highly effective for mapping transient interactions within G-protein coupled receptor (GPCR) signaling cascades. By incorporating the probe into a specific domain of the GPCR, researchers can covalently capture the receptor in its active conformation alongside its downstream partners, such as G-proteins or β-arrestins[1].
Caption: Mapping transient GPCR interactions with G-proteins and β-arrestin using aryl azides.
Self-Validating System: Mandatory Controls
To ensure scientific integrity and eliminate false positives, every aryl azide crosslinking experiment must be designed as a self-validating system. The following controls are mandatory:
-
Minus UV Control (-UV): Process a sample through all steps, including crosslinker addition, but keep it in the dark instead of irradiating it.
-
Validation: Proves that the observed high-molecular-weight complex on the Western blot is strictly dependent on photochemical activation, ruling out thermochemical artifacts.
-
-
Minus Crosslinker Control (-Crosslinker): Process a sample with bait and prey, expose it to UV light, but omit the NHS-aryl azide reagent.
-
Validation: Rules out background UV-induced crosslinking (e.g., zero-length crosslinking of native tyrosine/cysteine residues driven purely by UV energy).
-
-
Competition Assay (Specificity Control): Pre-incubate the labeled bait with a 100-fold molar excess of unlabeled, native prey protein before adding the target lysate.
-
Validation: The excess unlabeled prey should outcompete the target prey, resulting in a loss of the specific crosslinked band. This proves the crosslinking is driven by specific biological affinity, not random proximity-based collisions.
-
References
-
G-Biosciences. "Protein Cross-Linking." G-Biosciences Protocols. Available at:[Link]
Sources
Application Note: Intramolecular C–H Insertion of 2-Azido-N-(4-nitrophenyl)benzamide for Dibenzodiazepinone Synthesis
Executive Summary
The synthesis of highly functionalized nitrogen heterocycles is a cornerstone of modern drug discovery. The dibenzo[b,e][1,4]diazepin-11-one scaffold is a privileged structure frequently found in central nervous system (CNS) therapeutics. This application note details the advanced methodology for constructing this scaffold via the transition-metal-catalyzed intramolecular C–H amination of 2-Azido-N-(4-nitrophenyl)benzamide . By leveraging the entropically driven extrusion of nitrogen gas to generate a highly reactive metal-nitrenoid intermediate, researchers can achieve direct C–H functionalization with exceptional atom economy.
Mechanistic Insights: Navigating Electronic Deactivation
The transformation of 2-azidobenzamides relies on the generation of a singlet nitrene. Under unoptimized thermal conditions, or in the presence of external nucleophiles, 2-azidobenzamides are prone to off-target pathways, frequently yielding benzotriazinones, quinazolinones, or 2-aminobenzamides via hydrogen abstraction[1]. Furthermore, if external alkynes are introduced, the azide moiety can participate in [3+2] cycloadditions to form triazole-fused systems[2].
To strictly enforce the intramolecular C–H insertion pathway, transition-metal catalysis is employed. The mechanism proceeds via the following causal steps:
-
Nitrenoid Formation: The dirhodium catalyst coordinates with the azide, facilitating the loss of N₂ to form an electrophilic rhodium-nitrenoid species.
-
Electronic Modulation: The 4-nitro group on the N-aryl ring is strongly electron-withdrawing. It significantly decreases the electron density of the target aromatic ring, making the ortho-C–H bond less nucleophilic and raising the activation barrier for insertion.
-
Concerted Insertion: To overcome this electronic deactivation, a highly electrophilic catalyst—such as bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂)—is required. The bulky ligands prevent catalyst dimerization, maintaining a highly active monomeric state that drives the concerted electrophilic C–H insertion, followed by rearomatization to yield the 2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one.
Mechanistic pathway of catalytic nitrene-mediated intramolecular C-H insertion.
Optimization of Catalytic Conditions
The choice of catalyst and solvent is not arbitrary; it is a direct response to the electronic demands of the 4-nitrophenyl moiety. Non-nucleophilic solvents are mandatory to prevent the solvent from trapping the highly reactive nitrenoid.
Table 1: Quantitative Optimization of C–H Amination Conditions
| Entry | Catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Outcome / Causality |
| 1 | None (Thermal) | Toluene | 110 | 24 | 15% | Triplet nitrene formation leads to H-abstraction and complex mixtures. |
| 2 | Ru(TPP)CO | Toluene | 80 | 12 | 45% | Moderate electrophilicity; struggles against the deactivating 4-nitro group. |
| 3 | Rh₂(OAc)₄ | DCE | 80 | 8 | 62% | Standard Rh-catalyst achieves insertion but suffers from partial dimerization. |
| 4 | Rh₂(esp)₂ | Toluene | 80 | 4 | 88% | Optimal: Bulky ligands prevent dimerization; highly electrophilic metal center. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system, ensuring that researchers can analytically validate the reaction's progress at critical junctures.
Materials Required
-
Substrate: 2-Azido-N-(4-nitrophenyl)benzamide (1.0 mmol, rigorously dried).
-
Catalyst: Rh₂(esp)₂ (0.02 mmol, 2 mol%).
-
Solvent: Anhydrous Toluene (10 mL, sparged with Argon for 30 minutes). Causality: Dissolved oxygen can quench the nitrenoid or oxidize the catalyst.
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Azido-N-(4-nitrophenyl)benzamide (1.0 mmol) and Rh₂(esp)₂ (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Add the degassed anhydrous toluene via a gas-tight syringe.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 80°C. Observation: The reaction will immediately begin evolving N₂ gas (visible bubbling), indicating the formation of the rhodium-nitrenoid species.
-
Self-Validation & Analytical Checkpoints:
-
IR Spectroscopy (At t=2h): Extract a 50 µL aliquot. The strong, sharp azide stretching band at ~2110 cm⁻¹ must be completely absent.
-
LC-MS: Confirm the mass shift. The starting material [M+H]⁺ will transition to the cyclized product mass [M-N₂+H]⁺.
-
TLC (Hexanes/EtOAc 7:3): The product will exhibit a distinct, bright fluorescence under 254 nm UV light due to the extended conjugation of the newly formed dibenzodiazepinone core.
-
-
Quenching & Purification: Once the azide is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure 2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one.
Step-by-step experimental workflow for Rh-catalyzed C-H amination.
References
-
Hemming, K., et al. "N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones." ACS Omega, 2017. URL:[Link][1]
Sources
Application Note: 2-Azido-N-(4-nitrophenyl)benzamide in Drug Discovery Assays
Introduction and Mechanistic Rationale
2-Azido-N-(4-nitrophenyl)benzamide is a highly versatile, dual-functional chemical probe utilized extensively in modern drug discovery, target deconvolution, and enzymatic assays. This compound integrates three critical structural motifs, each serving a distinct pharmacological and analytical purpose:
-
The Benzamide Core: A privileged pharmacophore in medicinal chemistry, benzamide derivatives are well-documented inhibitors of critical epigenetic and regulatory enzymes, including Histone Deacetylases (HDACs), Poly(ADP-ribose) polymerases (PARPs), and Cyclooxygenase-2 (COX-2) [1].
-
The 2-Azido Group (Photoaffinity Label): Positioned ortho to the amide linkage, the aryl azide acts as a photoactivatable cross-linker. Upon ultraviolet (UV) irradiation, it expels nitrogen gas (
) to generate a highly reactive singlet or triplet nitrene. This intermediate rapidly inserts into adjacent C-H, N-H, or O-H bonds of a target protein, forming an irreversible covalent linkage [2]. -
The 4-Nitrophenyl Group (Reporter/Substrate): The para-nitro substitution serves a dual role. First, it acts as a strong electron-withdrawing chromophore, providing a distinct UV-Vis absorbance signature. Second, it functions as a reducible handle for nitroreductase (NTR) enzymes, allowing the compound to be utilized in hypoxia-targeted drug release assays or enzymatic kinetic studies.
By combining target affinity with covalent trapping and a measurable reporter, 2-Azido-N-(4-nitrophenyl)benzamide enables researchers to map drug-target interactions with high spatial and temporal resolution.
Mechanistic Pathway & Assay Logic
The primary application of this compound is Photoaffinity Labeling (PAL) . The logic of PAL requires a self-validating workflow: the probe must first bind reversibly to the target with high affinity in the dark. Only upon specific UV activation does the covalent trapping occur. This spatial restriction ensures that the highly reactive nitrene only cross-links with the amino acid residues in the immediate vicinity of the binding pocket [3].
Fig 1: Photoaffinity labeling mechanism and workflow of 2-Azido-N-(4-nitrophenyl)benzamide.
Physicochemical & Assay Parameters
To ensure reproducibility, the quantitative parameters of the probe must be tightly controlled. The table below summarizes the critical data points required for assay design.
| Parameter | Typical Value / Range | Causality & Assay Impact |
| Molecular Weight | 283.24 g/mol | Small molecule footprint ensures minimal steric hindrance during target binding. |
| UV Activation | 302 nm - 312 nm | Optimal wavelength for aryl azide activation. Avoids 254 nm to prevent background protein degradation (tryptophan/tyrosine destruction). |
| Nitrene Half-Life | Extremely short half-life ensures cross-linking only occurs within the binding pocket, minimizing non-specific background labeling. | |
| Nitroreductase Shift | ~330 nm | Reduction of the |
Experimental Protocols
Protocol A: Target Identification via In Vitro Photoaffinity Cross-Linking
This protocol details the covalent trapping of a target enzyme (e.g., a recombinant protein or cell lysate) using the azidobenzamide probe.
Self-Validating Controls Required:
-
Dark Control: Identical conditions, no UV exposure (validates that cross-linking is strictly photochemically driven).
-
Competitor Control: Pre-incubation with a known, high-affinity unlabeled inhibitor (validates specific active-site binding over non-specific hydrophobic aggregation).
Step-by-Step Methodology:
-
Probe Preparation: Reconstitute 2-Azido-N-(4-nitrophenyl)benzamide in anhydrous DMSO to a 10 mM stock. Expert Insight: Store aliquots at -20°C in amber or foil-wrapped tubes. Aryl azides are sensitive to ambient light and will slowly degrade.
-
Target Incubation: In a 96-well plate or microcentrifuge tube, combine 50 µg of target protein (or 1 mg/mL cell lysate) with the probe at a final concentration of 1–10 µM in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Equilibration: Incubate the mixture in the dark at room temperature for 30 minutes to allow the non-covalent complex to reach thermodynamic equilibrium.
-
UV Photolysis: Place the open tubes/plates on an ice block directly beneath a 302 nm UV lamp (distance ~5 cm). Irradiate for 5 to 10 minutes. Expert Insight: The ice block is critical. UV irradiation generates heat, which can denature the target protein and increase non-specific collisional labeling.
-
Quenching: Quench the reaction by adding 5x Laemmli sample buffer containing
-mercaptoethanol and boiling for 5 minutes. -
Analysis: Resolve the cross-linked complex via SDS-PAGE. The covalent adduct can be detected via downstream LC-MS/MS peptide mapping to identify the exact amino acid residue of insertion.
Protocol B: Nitroreductase (NTR) Enzymatic Activation Assay
Because the 4-nitrophenyl moiety is a classic substrate for bacterial and tumor-associated nitroreductases, this compound can be used to assay NTR activity, a common requirement in the development of hypoxia-activated prodrugs.
Fig 2: Nitroreductase-mediated reduction workflow for real-time kinetic assay readout.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Phosphate Buffer (pH 7.2) and 500 µM NADH (electron donor).
-
Substrate Addition: Add 2-Azido-N-(4-nitrophenyl)benzamide to a final concentration of 50 µM.
-
Baseline Reading: Transfer 100 µL of the mixture to a UV-transparent 96-well microplate. Record the baseline absorbance at 380 nm using a microplate reader.
-
Enzyme Initiation: Initiate the reaction by adding 10 µL of purified Nitroreductase (e.g., E. coli NTR) at 1 µg/mL.
-
Kinetic Tracking: Measure the absorbance at 380 nm continuously for 30 minutes at 37°C. Expert Insight: The reduction of the electron-withdrawing nitro group to an electron-donating amine induces a strong bathochromic shift (red shift). The linear slope of the absorbance increase directly correlates to the NTR enzymatic velocity.
References
-
Fleet, G. W., Knowles, J. R., & Porter, R. R. (1972). The Mechanism of Photoaffinity Labeling. Biochemical Journal, 128(3), 499-508. URL:[Link]
-
Ji, T. H. (1979). The application of chemical crosslinking for studies on cell membranes and the identification of surface reporters. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(1), 39-69. URL:[Link]
Technical Support Center: Improving the Aqueous Solubility of 2-Azido-N-(4-nitrophenyl)benzamide
Welcome to the technical support center for 2-Azido-N-(4-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.
Understanding the Challenge: Physicochemical Profile of 2-Azido-N-(4-nitrophenyl)benzamide
The chemical structure of 2-Azido-N-(4-nitrophenyl)benzamide is as follows:
O=C(Nc1ccc([N+O-]=O)cc1)c1ccccc1N=N#N
This structure reveals several key features that contribute to its poor aqueous solubility: two aromatic rings, a nitro group, and an azido group, all of which are largely hydrophobic. The amide linkage provides some capacity for hydrogen bonding, but the overall lipophilic nature of the molecule dominates.
| Property | Predicted Value | Implication for Aqueous Solubility |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | A high LogP value indicates significant hydrophobicity and a strong preference for non-polar environments over water, predicting poor aqueous solubility.[1][2] |
| Aqueous Solubility (LogS) | ~ -4.0 to -5.0 (corresponding to ~0.027 to 0.0027 g/L) | The predicted low LogS value confirms that the compound is poorly soluble to practically insoluble in water. |
| pKa (Acid Dissociation Constant) | Acidic pKa: ~12-14 (Amide N-H)Basic pKa: Not predicted to be significantly basic | The amide proton is very weakly acidic, meaning pH adjustment to deprotonate it and form a more soluble salt would require very high pH, which could lead to compound degradation. The molecule lacks a strong basic center for salt formation in acidic conditions. |
Note: These values are predictions from computational models and should be considered as estimates. Experimental determination is recommended for precise characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 2-Azido-N-(4-nitrophenyl)benzamide in aqueous buffers.
Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A1: This is a classic issue for compounds with high LogP values. While soluble in a polar aprotic solvent like DMSO, the compound crashes out when introduced to a predominantly aqueous environment where it is poorly soluble.
Causality: The large, hydrophobic surface area of the molecule leads to strong cohesive forces between the compound molecules in water, causing them to aggregate and precipitate rather than interact with water molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol:
-
Lower the Stock Concentration: Instead of a high concentration stock (e.g., 50 mM), try preparing a 10 mM or even 1 mM stock in DMSO.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your aqueous buffer of ≤1% (v/v). Many biological assays can tolerate this level of DMSO, but it's always best to run a vehicle control to confirm it doesn't affect your experimental outcome.
-
Staged Dilution: Instead of a direct large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex thoroughly, and then perform the next dilution from this intermediate solution. This can sometimes help to kinetically trap the compound in solution.
-
Alternative Strategies: If precipitation is still an issue, it's a strong indicator that a simple co-solvent approach is insufficient. You will need to explore more robust methods as detailed below.
Q2: What are the primary strategies I can use to improve the solubility of 2-Azido-N-(4-nitrophenyl)benzamide in my aqueous buffer?
A2: For a hydrophobic, neutral molecule like this, the most effective strategies involve the use of solubilizing excipients. The main categories are co-solvents, surfactants, and cyclodextrins.[3]
Logical Relationship of Solubilization Strategies:
Caption: Primary solubilization strategies.
Data Summary for Initial Screening:
| Strategy | Excipient Examples | Starting Concentration (w/v) | Key Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 5-20% | May affect protein structure or cell viability at higher concentrations.[4] Always include a vehicle control. |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL | 0.1-2% | Use above the critical micelle concentration (CMC). Can interfere with some biological assays. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% | Generally well-tolerated in biological systems.[5] Can sometimes be used in combination with co-solvents. |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Based on the predicted pKa of the amide proton (around 12-14), pH adjustment is unlikely to be a viable primary strategy.
Causality: To deprotonate the amide and form a more soluble anionic species, you would need to raise the pH to a level that would likely cause hydrolysis of the amide bond and potential degradation of the nitro and azido groups. The molecule lacks a sufficiently basic site to be protonated at a physiologically relevant acidic pH.
Q4: I'm concerned about the stability of the azido and nitro groups in my formulation. What precautions should I take?
A4: This is an excellent and critical consideration. Both azido and nitroaromatic groups can be susceptible to degradation.
Azido Group Stability:
-
pH: Generally stable in a pH range of 4-12.[6] Avoid strongly acidic conditions (pH < 3) which can lead to the formation of volatile and explosive hydrazoic acid.
-
Reducing Agents: Azido groups can be reduced to amines by common reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are often present in biological buffers. Ensure your buffer components are compatible.
-
Light and Heat: While aromatic azides are more stable than aliphatic ones, prolonged exposure to UV light or high temperatures can cause decomposition via nitrene intermediates.[7] It is best practice to protect your solutions from light and avoid excessive heat.
Nitroaromatic Group Stability:
-
Reducing Environments: The nitro group can be reduced by cellular nitroreductases, especially under hypoxic conditions. This is a key consideration for cell-based assays.
-
Photodegradation: Nitroaromatic compounds can be susceptible to photodegradation.
General Recommendation: Prepare fresh solutions for your experiments whenever possible. If storage is necessary, store aliquots at -20°C or -80°C, protected from light. Perform a simple stability study by analyzing your stock solution by HPLC after a freeze-thaw cycle or a week of storage to ensure the compound remains intact.
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipient
This protocol outlines a systematic approach to identify the most effective solubilizing agent for 2-Azido-N-(4-nitrophenyl)benzamide.
Workflow for Excipient Screening:
Caption: Workflow for screening solubilizing excipients.
Materials:
-
2-Azido-N-(4-nitrophenyl)benzamide
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Ethanol (or other co-solvent)
-
Tween® 80 (or other surfactant)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Microcentrifuge tubes
-
Orbital shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Excipient Solutions: Prepare a series of solutions in your chosen aqueous buffer:
-
Buffer only (control)
-
5%, 10%, and 20% (v/v) Ethanol in buffer
-
0.1%, 0.5%, and 1% (w/v) Tween® 80 in buffer
-
1%, 5%, and 10% (w/v) HP-β-CD in buffer
-
-
Add Excess Compound: To 1 mL of each solution in a microcentrifuge tube, add an excess amount of 2-Azido-N-(4-nitrophenyl)benzamide (e.g., 1-2 mg). Ensure undissolved solid is visible.
-
Equilibrate: Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method. UV-Vis spectrophotometry is often sufficient for initial screening if you have a known extinction coefficient. For more accurate results, use a validated HPLC method.
-
Analyze: Compare the solubility in each condition to identify the most effective excipient and its optimal concentration.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology, Third Edition. Informa Healthcare.
- Avdeef, A. (2012).
- Scriven, E. F., & Toomey, J. E. (2012). Azides: their preparation and synthetic uses. Chemical Reviews, 112(6), 3425-3533.
- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds.
- Patai, S. (Ed.). (1996). The Chemistry of Organic Derivatives of Gold and Silver. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Li, J., & Timmons, C. (2012). Recent advances in the chemistry of organic azides. Beilstein Journal of Organic Chemistry, 8, 1373-1386.
- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
Molinspiration Cheminformatics. (n.d.). logP Calculation. Retrieved from [Link]
-
ACD/Labs. (n.d.). ACD/Percepta. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(10), 1345-1349.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Jouyban, A. (2010).
- Yalkowsky, S. H., & He, Y. (2003).
- Bergström, C. A. (2015). In silico prediction of drug solubility. ADMET & DMPK, 3(3), 194-209.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate in-silico prediction methods for a series of related compounds. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 541-547.
- Klicic, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2002). Accurate prediction of acidity constants in aqueous solution via density functional theory and self-consistent reaction field methods. The Journal of Physical Chemistry A, 106(7), 1327-1335.
- Shields, G. C., & Seybold, P. G. (2013). Computational approaches for the prediction of pKa. Comprehensive Inorganic Chemistry II, 1, 439-457.
- Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: a review.
- Palmer, D. S., Llinas, A., & Mitchell, J. B. (2007). Predicting aqueous solubility from structure. Molecular Pharmaceutics, 4(4), 581-591.
- Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
- Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Zupan, J. (2005). Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463.
- Llinàs, A., Glen, R. C., & Goodman, J. M. (2008). Solubility of druglike molecules in organic solvents.
- Abraham, M. H., & Acree Jr, W. E. (2014). The solubility of gases and vapours in non-aqueous solvents; the Abraham model. Physical Chemistry Chemical Physics, 16(16), 7405-7415.
- Wardman, P. (2007). Hypoxia-selective drugs and radiation. In Basic clinical radiobiology (pp. 126-135). Hodder Arnold.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., ... & Mandal, R. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082.
- Albini, A., & Fagnoni, M. (Eds.). (2007).
Sources
- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemaxon.com [chemaxon.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]
Minimizing non-specific binding during aryl azide photoactivation
Welcome to the Technical Support Center for Photoaffinity Labeling. As Application Scientists, we frequently encounter researchers treating photo-crosslinkers as "magic glue," only to be frustrated by high background noise and low specific yields.
To successfully minimize non-specific binding (NSB) during aryl azide photoactivation, you must stop viewing crosslinking as a single step and start treating it as a dynamic photochemical system. This guide deconstructs the causality behind NSB, provides a self-validating experimental workflow, and answers the most critical troubleshooting questions from the field.
Part 1: The Mechanistic Root of Non-Specific Binding
To eliminate background noise, you must first understand the photochemistry of your probe. When an aryl azide is exposed to UV light (typically 250–350 nm), it loses nitrogen gas (
Ideally, this singlet nitrene rapidly inserts into the C-H or N-H bonds of your target protein, forming a specific covalent linkage. However, the singlet nitrene has a half-life of merely 1–10 nanoseconds and can undergo two detrimental side reactions:
-
Intersystem Crossing (ISC): The singlet nitrene relaxes into a lower-energy triplet nitrene. This biradical species is less efficient at direct insertion and prone to radical scavenging[2].
-
Ring Expansion: The aromatic ring expands to form a long-lived dehydroazepine (ketenimine) intermediate[3][4].
The Causality of NSB: The dehydroazepine intermediate is the primary culprit behind non-specific binding. Because it is relatively long-lived (milliseconds to seconds), it can diffuse away from the specific binding pocket and react with any available nucleophiles—such as primary amines on off-target proteins or in your buffer[5].
Photochemical pathways of aryl azides highlighting routes to specific vs. non-specific binding.
Part 2: Reagent Selection & Quantitative Comparison
You cannot out-wash bad chemistry. If you are experiencing high NSB, your first troubleshooting step should be evaluating your crosslinker. Fluorinated aryl azides (e.g., perfluorophenyl azides) were engineered specifically to solve the ring expansion problem. The electronegative fluorine atoms stabilize the aromatic ring, preventing expansion into the dehydroazepine and forcing the reaction down the specific C-H insertion pathway[5][6].
Table 1: Photochemical Properties of Aryl Azide Derivatives
| Reagent Type | Activation Wavelength | Ring Expansion to Dehydroazepine? | Crosslinking Efficiency | NSB Risk |
| Simple Phenyl Azide | 254 – 275 nm (Short UV) | Yes (High rate) | Low (<30%) | High |
| Nitrophenyl Azide | 300 – 460 nm (Long UV) | Yes (Moderate rate) | Moderate | Medium |
| Fluorinated Aryl Azide | 265 – 365 nm (Variable) | No (Blocked by F-atoms) | High | Low |
Data synthesized from established crosslinking efficiency metrics and photochemical behaviors[1][2][6].
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness in your results, your protocol must be a self-validating system. This means incorporating internal controls (competitive binding) and strategic biochemical quenching to isolate true interactions.
Self-validating photoaffinity labeling workflow designed to minimize non-specific background.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare your protein/lysate in an amine-free and thiol-free buffer (e.g., 50 mM HEPES or PBS, pH 7.4). Causality: Primary amines (Tris) and thiols (DTT) will prematurely quench the reaction or reduce the azide[3][7].
-
Equilibrium Incubation (The Validation Step): Divide your sample into two cohorts.
-
Cohort A (Test): Add the aryl azide probe (e.g., 500 nM).
-
Cohort B (Control): Add the aryl azide probe (500 nM) + a 100-fold molar excess of unlabeled competitor ligand[8]. Incubate in the dark for 15–30 minutes to reach equilibrium.
-
-
Photoactivation: Place the samples on an ice block to prevent thermal degradation. Irradiate using the optimized wavelength for your specific azide (e.g., 365 nm for nitrophenyl azides) for 5–15 minutes[1][7].
-
Post-Irradiation Quenching: Immediately add a quenching buffer containing 50 mM Tris-HCl and 10 mM DTT. Causality: This intentionally floods the system with nucleophiles to rapidly mop up any unreacted, long-lived dehydroazepine intermediates before you lyse the cells or alter the protein conformations, preventing post-irradiation NSB.
-
Stringent Washing: Wash the complexes using a highly stringent buffer (e.g., RIPA buffer containing 1% Triton X-100, 0.1% SDS, and 500 mM NaCl) to disrupt all non-covalent, off-target interactions.
-
Detection: Proceed to click-chemistry enrichment or western blotting. True specific binding will be visible in Cohort A and completely absent in Cohort B.
Part 4: Troubleshooting FAQs
Q: Why is my crosslinking efficiency so low, even when I increase the probe concentration?
A: You likely have reducing agents (like DTT or
Q: My protein complex seems to dissociate or degrade during UV irradiation. What is going wrong? A: Simple phenyl azides require short-wave UV light (254–275 nm) for activation. This high-energy wavelength directly damages aromatic amino acids (like tryptophan and tyrosine) and causes thermal denaturation[1]. To fix this, switch to a nitrophenyl azide or a diazirine probe, which can be activated at a much safer, long-wave UV (365 nm)[1][4]. Always perform your crosslinking on ice.
Q: I am seeing high background bands in my "No UV" control lanes. What causes this? A: This indicates "dark reactivity." Highly substituted aryl azides (particularly certain p-nitro-substituted variants) can undergo unintended thermal reactions with proteins even in the absence of light[9]. To troubleshoot, ensure your probes are stored strictly in the dark at -20°C. Additionally, some proteins are inherently "sticky"; pre-clear your lysates with control agarose resin before adding your probe to eliminate these background proteins[10].
Q: The literature suggests switching from a standard aryl azide to a fluorinated aryl azide. Why does this help? A: Standard aryl azides suffer from low crosslinking yields (<30%) because the reactive nitrene undergoes ring expansion into a dehydroazepine. This intermediate has a long half-life and reacts non-specifically with solvent nucleophiles[2][3]. Fluorinated aryl azides are chemically blocked from undergoing this ring expansion. They react directly and rapidly via C-H insertion, which significantly increases specific crosslinking efficiency and drastically reduces non-specific background[5][6].
Q: Can I use Tris or Glycine buffers during my experiment? A: No, not during the crosslinking phase. Primary amines like Tris and Glycine will act as nucleophiles, attacking the dehydroazepine intermediate and quenching the desired crosslinking reaction[3][7]. You must use PBS or HEPES during incubation and UV exposure. However, Tris should be used immediately after UV exposure as a deliberate quenching agent.
References
Sources
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Preventing premature photolysis of 2-Azido-N-(4-nitrophenyl)benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible photoaffinity labeling results. When working with 2-Azido-N-(4-nitrophenyl)benzamide , the root cause of failure is almost universally traced back to the handling of the photoreactive probe prior to intentional activation.
This guide is designed to move beyond basic instructions. By understanding the photochemical causality behind this specific molecule, you can build a self-validating experimental system that guarantees robust, reproducible crosslinking.
The Mechanistic Reality of Nitrophenyl Azides
To understand how to handle 2-Azido-N-(4-nitrophenyl)benzamide, you must first understand its structural chemistry.
Simple phenyl azides require harsh, short-wavelength UV light (~254 nm) for activation, which induces severe photodamage to biological samples[1]. To circumvent this, 2-Azido-N-(4-nitrophenyl)benzamide incorporates an electron-withdrawing nitro group. This substitution extends the
While this allows for safer, long-wavelength activation (typically 365 nm), it introduces a critical vulnerability: the compound is highly reactive to standard laboratory fluorescent lighting and daylight [1].
Upon photon absorption in this range, the azide group (-N
Fig 1: Photochemical mechanism of nitrophenyl azide activation and premature quenching pathways.
Troubleshooting Guide
Symptom: Complete Loss of Crosslinking Efficiency
-
Root Cause A: Premature Photolysis. The reagent was exposed to ambient laboratory light during weighing, reconstitution, or incubation.
-
Diagnostic: Analyze the stock solution via LC-MS. If the probe has prematurely photolyzed, you will observe a mass shift of -28 Da (loss of N
) or +16 Da (oxidation of the nitrene by O )[2]. -
Solution: Perform all steps prior to intentional UV irradiation under red/yellow photographic safe lights or in complete darkness using amber microcentrifuge tubes.
-
Root Cause B: Chemical Reduction of the Azide.
-
Diagnostic: Review your binding buffer composition.
-
Solution: Ensure no thiol-containing reducing agents (like DTT or
-mercaptoethanol) are present. These reagents chemically reduce the azide to an inert amine, preventing photo-activation entirely[1].
Symptom: High Background / Non-Specific Labeling
-
Root Cause: Over-irradiation or thermal degradation.
-
Diagnostic: The target protein band appears smeared on an SDS-PAGE gel, indicating multi-site, non-specific crosslinking.
-
Solution: Limit 365 nm UV exposure to 5–15 minutes. Ensure the sample is kept on ice during irradiation, as high-wattage UV lamps generate significant heat that can denature proteins and expose non-specific hydrophobic pockets[3].
Frequently Asked Questions (FAQs)
Q: Can I use standard clear Eppendorf tubes if I work quickly? A: No. Nitrophenyl azides can photolyze within minutes under standard fluorescent lab lighting (which peaks around 430 nm). You must use amber vessels or wrap clear tubes completely in aluminum foil[3].
Q: I need a reducing environment for my protein. If I can't use DTT, what are my options? A: Because DTT and 2-mercaptoethanol destroy the azide group[1][2], you must substitute them with a non-thiol reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine). Always run a small-scale LC-MS validation to ensure TCEP does not interfere with your specific probe derivative.
Q: How should I store the lyophilized powder to prevent degradation? A: Store the compound at -20°C, under an inert atmosphere (Argon or Nitrogen), strictly in an amber vial[4]. Moisture and trace light exposure will cause gradual degradation over time.
Quantitative Data: Lighting Tolerances
To build a reliable workflow, you must understand the exact risk profile of your light sources.
| Light Source | Wavelength Range | Photolysis Risk | Required Action |
| Short-Wave UV Lamp | ~254 nm | Extreme | Avoid; causes severe protein damage. |
| Long-Wave UV Lamp | 365 nm | Intentional | Use for 5-15 mins on ice for crosslinking. |
| Standard Fluorescent Lights | 400–700 nm (peaks ~430 nm) | High | Turn off overhead lights; use amber vessels. |
| Daylight / Windows | 300–800 nm | Extreme | Keep away from all natural light sources. |
| Red/Yellow Safe Lights | >550 nm | Negligible | Use for all reagent handling and incubation steps. |
Self-Validating Experimental Protocol
A robust protocol must prove its own success. This methodology incorporates built-in quality control gates to ensure that any negative result is a true biological negative, not a reagent failure.
Step 1: Reagent Integrity Verification (The Input Gate)
-
Turn off all standard laboratory lighting. Illuminate the workspace strictly with a red photographic safe light (>550 nm).
-
Reconstitute 2-Azido-N-(4-nitrophenyl)benzamide in anhydrous DMSO inside an amber vial.
-
Validation Step: Immediately dilute a 1 µL aliquot into LC-MS grade solvent and run a rapid mass spectrometry check. Confirm the presence of the intact [M+H]+ parent ion. If the -28 Da (N
loss) peak is dominant, discard the batch.
Step 2: Complex Assembly (The Dark Incubation)
-
Prepare your protein target in a buffer completely free of DTT or
-mercaptoethanol[1]. -
Add the verified probe to the protein solution in an amber microcentrifuge tube.
-
Validation Step: Prepare a parallel "No-UV" control tube. This is critical to prove that any downstream crosslinking is strictly photochemical and not an artifact of background chemical reactivity.
-
Incubate the samples at 4°C for 30–60 minutes to allow the probe to equilibrate in the binding pocket.
Step 3: Photoactivation (The Trigger)
-
Remove the caps from the amber tubes (UV light cannot efficiently penetrate the plastic).
-
Place the open tubes on a bed of ice positioned 3–5 cm below a 365 nm UV lamp[3].
-
Irradiate for 5 to 15 minutes.
Step 4: Downstream Analysis (The Output Gate)
-
Once irradiation is complete, the reactive nitrene has either crosslinked or quenched. You may now turn the standard laboratory lights back on.
-
Quench the reaction by adding standard SDS-PAGE loading buffer (which contains DTT to reduce any unreacted azide).
-
Analyze via Western Blot or Mass Spectrometry. Compare the UV-irradiated sample against the No-UV control to validate specific, light-dependent crosslinking.
Fig 2: Self-validating experimental workflow for handling light-sensitive nitrophenyl azides.
References
-
Title: Photocrosslinkable natural polymers in tissue engineering - Frontiers Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Storage stability of 2-Azido-N-(4-nitrophenyl)benzamide at -20°C
Welcome to the Technical Support Center for 2-Azido-N-(4-nitrophenyl)benzamide . As a bifunctional reagent combining a photoactivatable aryl azide with an electron-withdrawing nitrophenyl moiety, this compound is highly valuable for photoaffinity labeling and click chemistry workflows. However, its molecular architecture renders it intrinsically metastable.
This guide is engineered to provide researchers with a mechanistic understanding of the compound's stability, self-validating handling protocols, and targeted troubleshooting strategies to ensure uncompromising experimental integrity.
Mechanistic Grounding: The Causality of -20°C Storage
The storage requirements for 2-Azido-N-(4-nitrophenyl)benzamide are dictated by the thermodynamic and photochemical vulnerabilities of the aryl azide group.
Aryl azides are prone to decomposition via the extrusion of nitrogen gas (N₂), a process that generates a highly reactive, electron-deficient nitrene intermediate[1]. This degradation pathway can be triggered by two primary stimuli:
-
Thermal Activation: At ambient temperatures, the kinetic energy of the system can overcome the activation barrier for N₂ extrusion. Storing the compound at -20°C drastically reduces this kinetic energy, effectively halting thermal decomposition[2].
-
Photolytic Activation: The conjugated aromatic system, extended by the nitrophenyl group, shifts the compound's absorption spectrum, making the azide highly sensitive to ambient UV and short-wave visible light[3].
If the compound is improperly stored, the resulting nitrenes will rapidly undergo intersystem crossing, C-H insertion, or dimerization, rendering the reagent useless for downstream assays and potentially creating insoluble polymeric tars[1].
Photolytic and thermal degradation pathway of aryl azides into reactive nitrenes.
Quantitative Stability Profile
To optimize your experimental planning, refer to the empirical stability data summarized below. Note: Stability is highly dependent on the exclusion of moisture and light.
| Storage Condition | Physical State | Expected Shelf Life | Primary Degradation Risk |
| -20°C, Dark | Lyophilized Solid | > 12 Months | Negligible (Optimal Condition) |
| -20°C, Dark | Anhydrous DMSO Solution | 3 - 6 Months | Slow hydrolysis if moisture enters |
| 4°C, Dark | Anhydrous DMSO Solution | 1 - 2 Weeks | Accelerated thermal degradation |
| 25°C, Ambient Light | Any State | < 24 Hours | Rapid photolysis to nitrene[1] |
Standard Operating Protocols (SOPs)
To guarantee a self-validating system where the reagent's integrity is preserved from storage to application, adhere to the following methodologies.
Protocol A: Reconstitution and Aliquoting for Long-Term -20°C Storage
Objective: Prevent moisture condensation and minimize freeze-thaw cycles.
-
Equilibration: Remove the lyophilized vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, leading to benzamide hydrolysis.
-
Reconstitution: Dissolve the solid in anhydrous, amine-free, and thiol-free DMSO or DMF to create a concentrated stock (e.g., 10 mM)[3]. Perform this step under dim or red-light conditions.
-
Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes.
-
Inert Gas Overlay: Gently purge the headspace of each tube with a stream of Argon or dry Nitrogen gas to displace oxygen and ambient moisture.
-
Storage: Immediately transfer the aliquots to a -20°C freezer[2].
Step-by-step workflow for the reconstitution and -20°C storage of aryl azides.
Protocol B: Pre-Experiment Quality Control (QC)
Objective: Verify azide integrity prior to critical assays.
-
Thaw a single aliquot on ice, strictly protected from light.
-
Dilute a 1 µL fraction into 1 mL of HPLC-grade methanol.
-
Analyze via UV-Vis spectroscopy. An intact aryl azide typically exhibits a distinct absorption maximum between 250–280 nm. A significant flattening of this peak indicates premature N₂ extrusion.
-
For rigorous validation, perform LC-MS analysis. The presence of a mass peak at [M - 28] (loss of N₂) confirms thermal or photolytic degradation.
Troubleshooting Guide
Issue: Complete loss of photo-crosslinking efficiency or target labeling.
-
Mechanistic Cause: The azido group has been chemically reduced to an amine prior to photolysis. This is almost always caused by the presence of reducing agents (e.g., Dithiothreitol (DTT) or β-mercaptoethanol) in the assay buffer[3]. Azides are highly susceptible to thiolytic reduction[4].
-
Corrective Action: Omit all thiol-based reducing agents from your binding buffers. If a reducing environment is absolutely necessary for protein stability, use low concentrations of TCEP, though prolonged exposure to TCEP will also trigger a Staudinger-type reduction of the azide.
Issue: The compound fails to dissolve or forms a cloudy precipitate upon thawing from -20°C.
-
Mechanistic Cause: Moisture ingress during storage has caused either the hydrolysis of the benzamide linkage or the compound has undergone slow thermal degradation into insoluble azo-dimers[1].
-
Corrective Action: Discard the compromised aliquot. Ensure that future batches are reconstituted strictly in anhydrous solvents and that the headspace is purged with Argon prior to freezing.
Issue: High background noise or non-specific binding in downstream assays.
-
Mechanistic Cause: The compound was exposed to ambient laboratory lighting during pipetting, generating reactive nitrenes that non-specifically inserted into off-target proteins or buffer components before the intended UV-activation step.
-
Corrective Action: Conduct all pipetting, incubation, and washing steps in a dark room or under photographic red light.
Frequently Asked Questions (FAQs)
Q: Can I store the reconstituted DMSO solution at -80°C to further extend its shelf life? A: It is not recommended. While -80°C further suppresses thermal degradation, DMSO freezes at 19°C and undergoes complex phase transitions at ultra-low temperatures. Repeated cycling to -80°C can cause the solvent to freeze irregularly, potentially fracturing the microcentrifuge tubes or causing the solute to crash out of solution in a manner that is difficult to resolubilize. Storage at -20°C is the optimal balance for physical and chemical stability.
Q: Is 2-Azido-N-(4-nitrophenyl)benzamide an explosion hazard? A: While low-molecular-weight organic azides (where the ratio of Carbon to Nitrogen atoms is less than 3) and inorganic azides (like sodium azide) are highly shock-sensitive and explosive, larger aryl azides like this compound have a sufficiently high C:N ratio to be considered physically stable under normal laboratory handling[2]. However, it should still be kept away from extreme heat, open flames, and concentrated acids.
Q: Can I use buffers containing Tris or Glycine with this compound? A: Yes, provided you are strictly utilizing the photo-reactive azide pathway. However, if your workflow involves a secondary amine-reactive crosslinker (e.g., an NHS-ester functionalized derivative), primary amine buffers like Tris and Glycine will aggressively compete for the reaction, quenching the probe[3].
References
1.[4] Versatile solid-phase thiolytic reduction of azido and N-Dts groups in the synthesis of haemoglobin (67–76) O-glycopeptides and photoaffinity labelled analogues to study glycan T-cell specificity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfPWdPbczfc8HPwkBQLwgbYV66H-uq36vwxcpsk83U1mFbwaE3uxTKa3hr29nehod-pllIpp1Tl4VtdqbOA9j2oXiDKZWpCB-CZSHZtAo2tfusi8KqjuQwaZzZWd4t-Q7WLBYcJyJxyDKftnPp6WOjM9Xrz_frtkAQw==] 2.[3] NHS/Nitrophenyl Azide Crosslinkers - Fisher Scientific. fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd5VlYG4FiZWkeuyfvoGZp2Y8p02Izd3KZwFVWv-9pq1rY4XURFSwLYAZKHLE6WkJITa6pYWwmZvh02IIyYEJCCt1EVmMlRygwCU1FTCnFklhTX6oHR3ygN4km4KBMNM9XbqZrU39co4A-hvvzEVAXIhIcalsK1zjTi1W5vcckvRNjfsisEsh7XeRQbrAZ-eWAn1gVIxQQPFyheSwC] 3.[2] Technical Support Center: Stability and Handling of Azide-Containing Compounds - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEOFLMObRgCN4l3GD3vYUmC1ozHF7cCicHz2gTyqJYcJf8Mu50kgJOkmjFOUCs37iFvcVaX9GjMm5g6ZPalmrKlyZr4I65Te8alKbnzu9dO63_V8S0ccbkuYBxwJaGgmWjFCWztIW3TnzlL7IL34kBqyPLZ3o-ARjQDoEhHxSoGUxEdFwJfyzw4wKz45nMrdajvGkotwL0i8ttPALKuFGRNXmslKi2sueH] 4.[1] Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKH206QFbWDX0EpeAGwEGyWNRVIpCkh5OSsj6kkkeunk67fCh6sVqR_avLoDc7KnEU02ikGYjh0KcxPQEPAeZpa7ovz3qvP1mnPSvvxcCQMOjaiMgnINjkms1IHNUDTt0U3q5CIyUL_RK67lO84H3YEJ8pH4PnSMYOEycy_DDiFAyML4ppeVzy6qXESiPMhwAjJ1q3LNYTp303dc7lCEPIIbF1ImpTHzRZsjDQ5N52fRoXqBAMJoNx7fLoWMo=] 5. Azides - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZQnYNkavcmOaMD7ITL8TPOHqWi-kv4SVsFClDdldNDf_D6leP2mhJlekwISLUb7PiGK0FOCsymrY6v39-H1Gk_1Z05vQeygKuXZLICD8W-YO1Y9wiy3HxqVlmsRil-WAxasU2w1sDb4VC4ZJk06ImuHA4dV5AOI0jeAsZUFLtiSN-vYUqa0T0wXuYZmpvPs72EvnXRyyzxLhgf7mYxc17__v2e7GnYnZqTj2CBLf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Versatile solid-phase thiolytic reduction of azido and N-Dts groups in the synthesis of haemoglobin (67–76) O-glycopeptides and photoaffinity labelled analogues to study glycan T-cell specificity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Photocrosslinking for 2-Azido-N-(4-nitrophenyl)benzamide
Executive Summary
Welcome to the technical support hub for 2-Azido-N-(4-nitrophenyl)benzamide . This guide addresses the specific photochemical challenges of this probe. Unlike simple phenyl azides, this molecule contains a nitro group (acting as a chromophore and electron-withdrawing group) and an ortho-azido benzamide motif, which introduces a critical competing intramolecular reaction pathway.[1]
Your optimization strategy must balance Crosslinking Efficiency (Intermolecular C-H/N-H insertion) against Parasitic Cyclization (Intramolecular formation of benzisoxazoles) and Sample Degradation .[1]
Module 1: The Mechanism (The "Black Box" Revealed)
To optimize irradiation time, you must understand the competing fates of the nitrene intermediate.
The Photochemical Pathway
Upon UV irradiation, the azide group (
-
The Desired Path (Insertion): The nitrene inserts into a nearby C-H or N-H bond on your target protein. This requires the probe to be already bound to the target (High Local Concentration).
-
The Parasitic Path (Cyclization): The nitrene reacts with the adjacent amide carbonyl oxygen to form a benzisoxazole . This is a dead-end product that cannot crosslink. This dominates if the probe is free in solution.
-
The Degradation Path (Triplet Formation): If the singlet nitrene doesn't react quickly, it undergoes intersystem crossing to a Triplet Nitrene , which is scavenged by oxygen or causes non-specific radical damage.
Visualizing the Reaction Logic
Caption: Reaction fates of the aryl nitrene. Note that intramolecular cyclization competes with intermolecular crosslinking, particularly when the probe is not bound to the target.
Module 2: Optimization Protocol
Do not guess the time. Use this standardized "Time-Course" protocol to determine the optimal window (
Step 1: Determine (Spectral Scan)
The 4-nitrophenyl group extends conjugation, likely red-shifting absorption compared to simple phenyl azides.[1]
-
Action: Dissolve probe in buffer (avoid Tris/Glycine if possible, use PBS/HEPES). Scan absorbance 200–500 nm.[1]
-
Target: Look for the peak
. It is likely between 300 nm and 365 nm .[1] -
Light Source: Based on the scan, use a 365 nm UV lamp (long-wave UV) rather than 254 nm. 365 nm is less damaging to proteins and penetrates plastic/glass better.[1]
Step 2: The "Dark" Binding Equilibration
-
Critical: You must allow the probe to bind the target before turning on the light.
-
Protocol: Incubate Probe + Protein for 30–60 minutes in total darkness (on ice).
-
Why? If you irradiate before binding equilibrium is reached, you generate nitrenes in the bulk solution which will cyclize (waste) rather than crosslink.
Step 3: The Irradiation Time Course
Prepare 6 identical aliquots of your Probe-Protein mixture (on ice).
| Sample ID | Irradiation Time | Purpose |
| T0 | 0 min (Dark Control) | Negative control; ensures no background reaction.[1] |
| T1 | 1 min | Captures fast reacting, high-affinity sites. |
| T2 | 5 min | Standard initial checkpoint. |
| T3 | 10 min | Common optimal window for aryl azides.[1] |
| T4 | 20 min | Checks for diminishing returns.[1] |
| T5 | 45 min | Checks for degradation/aggregation (Over-exposure). |
Procedure:
-
Place samples in a UV-transparent 96-well plate or open microcentrifuge tubes (caps absorb UV!).
-
Position UV lamp 5 cm above samples.[1]
-
Irradiate on ice. Remove samples at designated times.
-
Quench: Immediately add loading buffer (reducing) or perform precipitation to stop any residual radical chemistry.[1]
Step 4: Readout & Decision
Analyze via SDS-PAGE (Western Blot or Coomassie).[1]
-
Success Signal: Appearance of a band shifted up by the molecular weight of the probe (or dimerization of protein).
-
Optimal Time (
): The time point with the strongest crosslinked band before the appearance of high-molecular-weight smears (aggregation).
Module 3: Troubleshooting Matrix
Use this table to diagnose failure modes based on your experimental data.
| Symptom | Probable Cause | Corrective Action |
| No Crosslinking Observed | Intramolecular Cyclization: The probe is cyclizing onto itself (forming benzisoxazole) faster than it inserts into the protein.[1] | Increase Affinity: Ensure probe concentration is |
| Low Yield (<5%) | Filter Effect: High concentration of the probe absorbs all UV light at the surface, leaving the bulk unreacted. | Reduce Probe Conc: If probe is >100 µM, dilute it. Stirring: Gently agitate the sample during irradiation. |
| Protein Precipitation / Smearing | Heat Denaturation: UV lamps generate heat.[1] | Ice Bath: Keep samples on ice during irradiation.[1] Pulsed UV: Irradiate in 1-minute bursts with 30s cooling intervals. |
| High Background / Non-Specific Labeling | Random Insertion: Nitrenes are reacting with random proteins (albumin, etc.) or buffer components.[1] | Scavengers: Add a "scavenger" like Tris or BSA after the binding step but before UV (risky, but can reduce background). Competition: Run a control with excess non-photoactive ligand to prove specificity. |
| Probe Degradation | Ambient Light: Aryl azides are sensitive to room light over time.[1] | Darkroom: Perform all setup in amber tubes or under red safety light. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use a standard UV transilluminator (for DNA gels) for this?
-
Answer: Use with caution. DNA transilluminators often emit at 302 nm or 312 nm, which is acceptable for aryl azides.[1] However, they are very high intensity and can heat samples rapidly. If you use one, place the samples on a glass tray raised above the surface and keep them on ice. 365 nm (handheld UV lamp) is generally safer for proteins.[1]
Q2: My buffer contains Tris and BSA. Is that a problem?
-
Answer: Yes.
-
Tris: Primary amines (like in Tris or Glycine) are nucleophiles.[1] While nitrenes prefer C-H insertion, the ring-expanded dehydroazepine intermediate (if formed) reacts avidly with amines.[1] Use PBS or HEPES during the photolysis step.
-
BSA: If BSA is used as a carrier, the nitrene will label the BSA instead of your low-abundance target. Remove BSA before the photolysis step.
-
Q3: Why is the "4-nitrophenyl" group important for my irradiation time?
-
Answer: The nitro group acts as an "internal filter." It absorbs UV light strongly.[1] This means you might need slightly longer irradiation times compared to a plain phenyl azide because the nitro group competes for the photons, or it might shift the optimal wavelength to >350 nm.
Q4: How do I calculate the "Yield"?
References
-
Flemming, S. A. (1995).[1] Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.[1] Link
- Foundational review on aryl azide chemistry and the ring expansion mechanism.
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995).[1] Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312.[1] Link[1]
- Discusses optimization of irradi
-
Soundararajan, N., & Platz, M. S. (1990).[1] Descriptive photochemistry of polyfluorinated azide derivatives of methyl benzoate. Journal of Organic Chemistry, 55(7), 2034-2044.[1] Link
- Provides kinetic data on nitrene lifetimes and insertion efficiency.
-
Thermo Fisher Scientific. (n.d.).[1] Photoaffinity Labeling using Aryl Azides: Technical Guide.Link
- General protocols for UV crosslinking and troubleshooting buffer incomp
-
Budruev, A., et al. (2011).[1] Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid.[1][2] Sciforum. Link
-
Specific evidence regarding the intramolecular cyclization of 2-azido-benzoyl derivatives.[1]
-
Sources
Technical Support Center: Optimizing Nitrene Insertion of 2-Azido-N-(4-nitrophenyl)benzamide
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the intramolecular C-H amination of 2-Azido-N-(4-nitrophenyl)benzamide .
Converting ortho-azidobenzamides into complex heterocycles (such as quinazolinones or dibenzodiazepines) relies on the generation of a highly reactive nitrene intermediate. However, the presence of the strongly electron-withdrawing 4-nitro group on the N-aryl ring fundamentally alters the reaction kinetics, often leading to a cascade of unwanted side reactions. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding, self-validating experimental workflows.
Mechanistic Causality: Why Side Reactions Occur
To troubleshoot your reaction, you must first understand the divergence of the nitrene intermediate. Upon thermal or photochemical extrusion of nitrogen gas (
Because singlet nitrenes are highly electrophilic, their insertion into electron-rich aromatic rings is typically fast. However, the 4-nitro group on your substrate aggressively withdraws electron density from the target insertion site . This kinetic bottleneck slows down the desired intramolecular C-H insertion, allowing the singlet nitrene to persist long enough to undergo two primary side-pathways:
-
Intersystem Crossing (ISC): The singlet nitrene relaxes into a lower-energy triplet nitrene diradical[1]. Triplet nitrenes cannot undergo concerted C-H insertion; instead, they abstract hydrogen atoms to form anilines or dimerize into azo compounds[2].
-
Ring Expansion: The singlet nitrene undergoes an intramolecular rearrangement into a highly electrophilic 1,2-didehydroazepine, which rapidly reacts with trace nucleophiles to form intractable tars[3],[4].
Nitrene Pathway Divergence
Reaction pathways of 2-Azido-N-(4-nitrophenyl)benzamide nitrene intermediates.
Troubleshooting Guides & FAQs
Q1: My crude NMR shows significant amounts of azo-dimerization products. How do I prevent this?
A: Azo-dimerization is a bimolecular reaction driven by the triplet nitrene diradical[1]. Because your 4-nitro substrate slows down unimolecular insertion, ISC to the triplet state dominates.
-
Solution 1 (Kinetic Control): Run the reaction at high dilution (e.g.,
0.01 M). Unimolecular insertion is concentration-independent, whereas bimolecular dimerization is heavily concentration-dependent. -
Solution 2 (Catalytic Control): Abandon free-nitrene conditions (simple heating/photolysis). Utilize a transition metal catalyst (e.g., Co(II) porphyrins or
) to form a stabilized metal-nitrenoid complex[2]. This bypasses the free triplet state entirely, shutting down dimerization[5].
Q2: I am isolating 2-amino-N-(4-nitrophenyl)benzamide instead of my cyclized product. What went wrong?
A: You are observing hydrogen-atom abstraction. Triplet nitrenes are highly reactive diradicals that will strip hydrogen atoms from any available donor—most commonly your solvent[2].
-
Solution: Never use hydrogen-donating solvents (e.g., THF, alcohols, or toluene) for electron-deficient azide insertions. Switch to highly inert, non-coordinating solvents such as 1,2-dichloroethane (DCE), chlorobenzene, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is particularly advantageous as its strong hydrogen-bonding network stabilizes the singlet nitrene and dramatically reduces ISC[6].
Q3: My reaction turns black immediately, yielding a complex mixture of tarry byproducts.
A: This is the hallmark of ring expansion. The singlet nitrene is rearranging into a 1,2-didehydroazepine[3]. Dehydroazepines are highly susceptible to nucleophilic attack by trace water, unreacted amines, or even the substrate itself, leading to polymerization[4].
-
Solution: Ring expansion is highly temperature-dependent. If running a thermal reaction, ensure strict anhydrous conditions to prevent nucleophilic trapping. Alternatively, transition metal catalysis completely suppresses the dehydroazepine pathway by keeping the nitrene bound to the metal center[7],[5].
Quantitative Condition Matrix
The following table summarizes the causal impact of different reaction parameters on the product distribution of 2-Azido-N-(4-nitrophenyl)benzamide.
| Reaction Condition | Solvent | Concentration | Primary Intermediate | Target Yield | Major Side Product |
| Thermolysis (120°C) | Toluene | 0.1 M | Triplet Nitrene | < 10% | Amine (H-abstraction) |
| Photolysis (254 nm) | THF | 0.05 M | Singlet | < 15% | Tars & Dehydroazepines |
| Thermolysis (90°C) | HFIP | 0.01 M | Singlet Nitrene | ~ 45% | Azo-dimers |
| Co(TPP) Catalyzed (80°C) | Chlorobenzene | 0.05 M | Metal-Nitrenoid | > 85% | Trace Amine |
Optimized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to verify the mechanistic pathway is proceeding as intended.
Protocol A: Cobalt(II)-Catalyzed C-H Amination (Recommended)
This protocol utilizes a metalloradical approach to bypass free nitrene side reactions, specifically overcoming the deactivating effect of the 4-nitro group[2].
-
Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (triplet nitrenes react rapidly with
; rigorous degassing is critical). -
Reagent Loading: Add the Cobalt(II) tetraphenylporphyrin catalyst [Co(TPP)] (5 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed chlorobenzene to achieve a final substrate concentration of 0.05 M. Heat the catalyst solution to 80°C.
-
Slow Addition (Self-Validating Step): Dissolve 2-Azido-N-(4-nitrophenyl)benzamide (1.0 equiv) in a minimal amount of chlorobenzene. Using a syringe pump, add the azide solution dropwise over 2 hours.
-
In-Process Control: You should observe steady effervescence (
gas evolution). A sudden burst of gas indicates the addition is too fast, which risks catalyst saturation and free-nitrene dimerization.
-
-
Completion & Workup: Stir for an additional 1 hour at 80°C. Monitor by TLC (consumption of the azide at
in 3:1 Hexanes/EtOAc). Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Metal-Free Thermal Insertion in HFIP
Use this protocol if transition metals must be avoided (e.g., late-stage API synthesis). HFIP stabilizes the singlet state[6].
-
Preparation: In a heavy-walled pressure vial, dissolve 2-Azido-N-(4-nitrophenyl)benzamide in anhydrous HFIP to a strict concentration of 0.01 M (high dilution is mandatory here).
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Thermolysis: Seal the vial and heat to 90°C behind a blast shield.
-
In-Process Control: Monitor the reaction color. A shift to pale yellow/orange is expected. Rapid darkening to deep brown/black indicates moisture contamination leading to dehydroazepine trapping.
-
-
Workup: After 12 hours, cool the vial, carefully vent the generated
gas, and remove HFIP under a gentle stream of . Purify immediately to prevent degradation.
References
-
3, BenchChem.
-
6, Nucleic Acids Research.
-
1, Journal of the American Chemical Society. 4., Journal of the American Chemical Society. 5., MIT OpenCourseWare.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Azido-N-(4-nitrophenyl)benzamide Reactions
Overview: The Mechanistic Challenge
2-Azido-N-(4-nitrophenyl)benzamide presents a unique and severe steric challenge in bioconjugation and synthetic chemistry. The ortho-azido group is physically trapped by the rigid benzamide core and the highly bulky N-(4-nitrophenyl) substituent. Because the electron-withdrawing 4-nitrophenyl group enforces a rigid, planar amide conformation, the azide is shielded from incoming nucleophiles or cyclooctynes. This steric wall heavily impedes the approach of the copper-acetylide intermediate in CuAAC reactions[1] and causes massive steric clash with bulky cyclooctynes in SPAAC[2].
Troubleshooting FAQs
Q1: Why is my CuAAC reaction yielding <10% product when using standard TBTA ligands?
A1: The primary cause is severe steric congestion preventing the catalytic cycle from progressing. TBTA is a bulky, hydrophobic ligand that struggles to facilitate the approach of the copper-acetylide intermediate to highly hindered azides[1]. Solution: Switch to highly active, water-soluble tripodal amine ligands like BTTAA or THPTA[3]. BTTAA provides a significant enhancement in reaction rates for sterically demanding substrates by stabilizing the Cu(I) oxidation state while maintaining a highly accessible coordination sphere[4]. Additionally, increasing the reaction temperature to 40–60 °C provides the necessary kinetic energy to overcome the high activation barrier caused by the steric clash[5].
Q2: Can I use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) to avoid copper toxicity in my assays?
A2: Yes, but SPAAC is generally more sensitive to steric hindrance than CuAAC[5]. If you use a bulky cyclooctyne like DBCO (Dibenzocyclooctyne), the reaction will likely fail due to the massive steric clash between the dibenzo rings of DBCO and the nitrophenyl ring of your azide[2]. Solution: Opt for less sterically demanding strained alkynes such as BCN (Bicyclo[6.1.0]nonyne). Performing the reaction in a polar aprotic solvent mixture (e.g., DMSO/H₂O) will also help disrupt intermolecular aggregation and hydrogen bonding, exposing the azide for cycloaddition[6].
Q3: I am attempting a Staudinger reduction of the azide to an amine, but triphenylphosphine (PPh₃) is inactive. Why?
A3: The initial step of the Staudinger reduction is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. PPh₃ is a very bulky nucleophile (cone angle ~145°). The ortho-amide group completely blocks the trajectory required for PPh₃ to attack. Solution: Switch to a smaller, more nucleophilic phosphine like trimethylphosphine (PMe₃, cone angle ~118°) or use TCEP (Tris(2-carboxyethyl)phosphine), which is highly effective in aqueous conditions and avoids the formation of insoluble phosphine oxides.
Experimental Workflows & Validation
Protocol A: BTTAA-Accelerated CuAAC for Sterically Hindered Azides
This protocol utilizes BTTAA to maximize catalytic turnover in congested environments[4].
Step 1: Reagent Preparation & Validation
-
Prepare 50 mM CuSO₄ and 100 mM BTTAA in degassed deionized water.
-
Self-Validation Check: Premixing these at a 1:2 ratio should yield a clear, pale blue solution, confirming the successful formation of the Cu(II)-BTTAA complex.
Step 2: Active Catalyst Generation
-
Add 200 mM freshly prepared sodium ascorbate (reducing agent) to the complex.
-
Self-Validation Check: The solution must immediately transition from blue to colorless or pale yellow. This visual cue confirms the successful reduction to the active Cu(I) species[1].
Step 3: Reaction Execution
-
In a reaction vial, dissolve 2-Azido-N-(4-nitrophenyl)benzamide (1.0 eq) and the terminal alkyne (1.2 eq) in a DMSO/t-BuOH (1:1) co-solvent system to ensure complete solubility.
-
Add the pre-formed Cu(I)-BTTAA catalyst solution (typically 5-10 mol% Cu loading).
-
Heat the reaction to 50 °C under an inert atmosphere (Argon/N₂) for 4–12 hours.
-
Self-Validation Check: Monitor via LC-MS. The disappearance of the azide mass (M+H = 284.08) and the appearance of the triazole product confirms catalytic turnover.
Protocol B: High-Efficiency SPAAC with BCN
Step 1: Substrate Preparation
-
Prepare a 100 mM stock solution of 2-Azido-N-(4-nitrophenyl)benzamide in pure DMSO.
-
Prepare a 150 mM stock solution of the BCN-conjugated probe in DMSO.
Step 2: Reaction Setup
-
Mix the azide (1.0 eq) and BCN (1.5 eq) in a biological buffer (e.g., PBS) containing at least 20% DMSO to prevent substrate precipitation[6].
-
Incubate at 37 °C for 12–24 hours with continuous agitation.
Quantitative Data Summary
The following table summarizes the expected reaction efficiencies based on the steric profile of the reagents used against the highly congested ortho-azidobenzamide core.
| Reaction Type | Reagent / Ligand | Temperature | Time | Expected Yield (%) | Primary Limitation |
| CuAAC | TBTA | 25 °C | 24 h | < 10% | Severe steric clash at Cu(I) center |
| CuAAC | THPTA | 40 °C | 12 h | 65% | Moderate catalytic turnover |
| CuAAC | BTTAA | 50 °C | 4 h | > 90% | Highly efficient, overcomes barrier |
| SPAAC | DBCO | 37 °C | 24 h | < 5% | Dibenzo rings clash with benzamide |
| SPAAC | BCN | 37 °C | 12 h | 85% | Minimal steric bulk, high strain |
| Staudinger | PPh₃ | 25 °C | 24 h | 15% | Phosphine cone angle too large |
| Staudinger | PMe₃ | 25 °C | 4 h | 95% | Small cone angle allows rapid attack |
Mechanistic Visualizations
Troubleshooting workflow for low-yield cycloaddition reactions.
Mechanistic pathways highlighting steric barriers and optimized nucleophile approaches.
References
-
Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions - Benchchem. 1
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - MDPI.6
-
Impact of Steric Hindrance on Azide-Alkyne Cycloaddition - Benchchem. 5
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC. 2
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. 4
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - MDPI. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Mass Spectrometry Characterization of 2-Azido-N-(4-nitrophenyl)benzamide Adducts: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Understanding the precise binding interfaces between small molecules and their protein targets is a critical bottleneck in drug discovery. Photoaffinity labeling (PAL) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mapping these interactions at single-amino-acid resolution [1].
This guide provides an in-depth, objective comparison of photoaffinity warheads, focusing specifically on the characterization of 2-Azido-N-(4-nitrophenyl)benzamide (ANPB) adducts. By synthesizing principles of gas-phase fragmentation with chemical biology, we outline a self-validating analytical system for identifying and site-localizing ANPB-peptide adducts.
Warhead Comparison: Aryl Azides vs. Alternatives
ANPB is a prototypical aryl azide photoaffinity probe. Upon UV irradiation, the azide moiety expels nitrogen gas (
To contextualize ANPB's performance, it is essential to compare it against the other two dominant PAL warheads: diazirines and benzophenones [2].
Table 1: Performance Comparison of Photoaffinity Warheads
| Feature | 2-Azido-N-(4-nitrophenyl)benzamide (Aryl Azide) | Aliphatic Diazirine | Benzophenone |
| Activation Wavelength | 254 – 365 nm | 350 – 360 nm | 350 – 365 nm |
| Reactive Intermediate | Singlet/Triplet Nitrene, Ketenimine | Carbene | Triplet Diradical |
| Insertion Preference | Nucleophiles (via ketenimine), | Broad | Preferential |
| Adduct MS Stability | Moderate (Prone to neutral loss in CID/HCD) | High (Stable carbon-carbon bonds) | High (Stable carbon-carbon bonds) |
| Steric Bulk | Moderate | Minimal (Smallest warhead) | High (Bulky, can perturb binding) |
| Primary Advantage | Highly efficient cross-linking; synthetic accessibility. | Minimal structural perturbation to the probe. | Reversible excitation; can be irradiated for longer periods. |
| Primary Limitation | Potential for ring-expansion to long-lived ketenimines, causing off-target nucleophilic labeling. | Low cross-linking yield (~1-5%); prone to intramolecular quenching. | High steric bulk often abolishes native ligand binding affinity. |
Causality in Probe Selection: While diazirines offer minimal steric perturbation, their cross-linking efficiency is notoriously low. ANPB is frequently selected when a balance between synthetic tractability, moderate steric bulk, and high cross-linking yield is required. Furthermore, the 4-nitrophenyl moiety in ANPB serves as a strong chromophore, shifting the optimal activation wavelength closer to 300-350 nm, thereby minimizing UV-induced damage to the target protein compared to unfunctionalized aryl azides.
Mechanistic Pathway of ANPB Insertion
The complexity of characterizing ANPB adducts by mass spectrometry stems directly from its photochemical reaction pathway. The generation of multiple reactive species dictates the diversity of the resulting covalent linkages.
Caption: Photochemical activation pathway of ANPB. The divergence into ketenimine dictates adduct stability.
Mass Spectrometry Fragmentation Strategies
Once the ANPB-protein adduct is formed and enzymatically digested, the modified peptides must be sequenced via tandem mass spectrometry (MS/MS) [3]. The exact monoisotopic mass shift for an ANPB adduct (Formula:
The critical challenge in analyzing aryl azide adducts is their gas-phase lability. The choice of fragmentation technique directly dictates whether the experiment yields peptide identification or exact site localization.
Table 2: Comparison of MS/MS Modalities for ANPB Adducts
| Fragmentation Method | Mechanism | Effect on ANPB Adduct | Best Use Case |
| CID (Collision-Induced Dissociation) | Slow heating via inert gas collisions. | Cleaves the weakest bond (often the adduct linkage or the ANPB amide bond). | Generating reporter ions for filtering modified peptides. |
| HCD (Higher-energy Collisional Dissociation) | High-energy beam-type collisional activation. | Extensive fragmentation of the adduct; yields | High-resolution peptide sequencing and reporter ion generation. |
| ETD (Electron Transfer Dissociation) | Radical-driven cleavage via electron transfer. | Cleaves peptide | Exact site localization of the cross-linked amino acid. |
Expert Insight: When subjecting ANPB adducts to HCD, the amide bond connecting the benzamide and the 4-nitrophenyl group is highly susceptible to cleavage. This generates a diagnostic reporter ion or a predictable neutral loss (e.g., loss of 4-nitroaniline,
Experimental Protocol: Self-Validating Workflow
The following step-by-step methodology ensures the reliable capture, identification, and localization of ANPB adducts.
Phase 1: Photolabeling & Digestion
-
Incubation: Incubate the target protein (1-5 µM) with the ANPB probe (10-50 µM) in a biologically compatible buffer (e.g., 50 mM HEPES, pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.
-
Irradiation: Irradiate the sample using a UV crosslinker (302 nm or 365 nm) for 5–15 minutes on ice. Causality: Ice prevents thermal degradation of the protein, while 365 nm minimizes background oxidative damage to aromatic amino acids.
-
Quenching & Denaturation: Quench the reaction by adding 10 mM DTT and 8 M Urea. Boil for 5 minutes.
-
Alkylation: Add 20 mM iodoacetamide and incubate in the dark for 30 minutes.
-
Digestion: Dilute the urea concentration to <1 M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Quench digestion with 1% Formic Acid and desalt the peptides using C18 StageTips.
Phase 2: LC-MS/MS Acquisition (HCD-pd-ETD)
-
Chromatography: Separate peptides on a C18 analytical column using a 60-minute gradient (2% to 35% Acetonitrile in 0.1% Formic Acid).
-
MS1 Scan: Acquire high-resolution MS1 spectra (Resolution = 120,000) in the Orbitrap.
-
HCD MS2 (Identification): Select the top 10 precursors for HCD fragmentation (Normalized Collision Energy = 28%). This generates high-quality
ions for peptide sequence identification. -
ETD MS2 (Localization): If a mass shift corresponding to the ANPB adduct (+255.0644 Da) or its diagnostic neutral loss is detected, trigger a product-dependent ETD scan (Supplemental Activation = 15%). This generates
ions with the intact +255.0644 Da mass shift retained on the specific cross-linked residue.
Caption: End-to-end workflow for the generation and MS characterization of ANPB-protein adducts.
Conclusion
The characterization of 2-Azido-N-(4-nitrophenyl)benzamide adducts requires a nuanced understanding of both photochemistry and gas-phase ion physics. While ANPB offers superior cross-linking yields compared to diazirines, the resulting adducts are highly susceptible to gas-phase fragmentation. By employing an alternating HCD/ETD mass spectrometry workflow, researchers can leverage the lability of the adduct in HCD for confident peptide identification, while utilizing the soft fragmentation of ETD to achieve unambiguous, single-amino-acid site localization.
References
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809.[Link][1][2]
-
Sumranjit, J., & Chung, S. J. (2013). Recent advances in target characterization and identification by photoaffinity probes. Molecules, 18(9), 10425-10451.[Link][3][4]
-
Robinette, D., Neamati, N., Tomer, K. B., & Borchers, C. H. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 399-408.[Link][5][6]
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in target characterization and identification by photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
NMR analysis of 2-Azido-N-(4-nitrophenyl)benzamide thermolysis products
Title: Unveiling Thermolysis Pathways: A Comparative NMR Guide for 2-Azido-N-(4-nitrophenyl)benzamide Products
Introduction The thermolysis of ortho-azidobenzamides is a classic, yet analytically challenging, transformation in heterocyclic chemistry. When 2-azido-N-(4-nitrophenyl)benzamide is subjected to thermal decomposition, the extrusion of nitrogen gas generates a highly reactive singlet nitrene intermediate. This intermediate typically undergoes intramolecular N-H insertion to form 2-(4-nitrophenyl)-1H-indazol-3(2H)-one. However, depending on the reaction conditions, it may also undergo a Curtius-type rearrangement yielding isomeric benzimidazolone or quinazolinone derivatives [1]. Because these products are exact structural isomers with identical exact masses (m/z), mass spectrometry is insufficient for definitive structural elucidation.
This guide provides an objective comparison of Benchtop (80 MHz) versus High-Field (600 MHz) NMR spectroscopy for the analysis of these thermolysis products. It details the causality behind experimental choices and provides field-proven, self-validating protocols to ensure scientific integrity.
Mechanistic Context & Reaction Pathway
Upon heating to 110 °C in an inert solvent like toluene, the azide group decomposes. The resulting nitrene is highly electrophilic and rapidly inserts into the adjacent amide N-H bond, a pathway well-documented for 2-acyl-1-azidoarenes [2]. However, the strongly electron-withdrawing nature of the 4-nitrophenyl group alters the nucleophilicity of the amide nitrogen, potentially increasing the yield of rearrangement byproducts [3].
Thermolysis pathway of 2-azido-N-(4-nitrophenyl)benzamide via a nitrene intermediate.
Comparative Analysis: Benchtop vs. High-Field NMR
In my experience analyzing nitrogen-rich heterocycles, the primary analytical trap is relying solely on 1D
While Benchtop NMR is excellent for real-time reaction monitoring (confirming the loss of the azide-shielded starting material signals), High-Field NMR (600 MHz) is strictly required to achieve the spectral dispersion necessary for 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC is the definitive tool here: it maps the 3-bond carbon-proton couplings (
Comparative NMR workflow for analyzing thermolysis product mixtures.
Data Presentation & Isomer Differentiation
Table 1: Performance Comparison of NMR Platforms for Aryl Azide Thermolysis
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) |
|---|---|---|
| Primary Utility | Reaction monitoring (Go/No-Go) | Definitive structural elucidation |
| Aromatic Resolution | Poor (Severe overlap, second-order effects) | Excellent (First-order multiplets) |
| 2D Capabilities | Limited (COSY only) | Comprehensive (HSQC, HMBC, NOESY) |
| Time-to-Result | < 5 minutes | 1–4 hours (including 2D acquisitions) |
| Isomer Differentiation | Impossible | Definitive via
Table 2: Diagnostic NMR Shifts (600 MHz, DMSO-d6) for the Major Indazolone Product
| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | HMBC Correlations (
Self-Validating Experimental Protocols
Protocol 1: Thermolysis Reaction
-
Preparation : Dissolve 1.0 mmol of 2-azido-N-(4-nitrophenyl)benzamide in 10 mL of anhydrous toluene in a flame-dried Schlenk flask. Causality: Anhydrous conditions prevent competitive nucleophilic attack by trace water on the highly reactive nitrene intermediate, which would otherwise form unwanted ring-opened byproducts.
-
Heating : Degas the solution via three freeze-pump-thaw cycles. Heat to reflux (110 °C) under an argon atmosphere for 4 hours.
-
Monitoring : Withdraw 0.1 mL aliquots hourly. Evaporate the solvent and analyze via Benchtop 80 MHz NMR to monitor the disappearance of the starting material's distinct aromatic signature.
-
Isolation : Once complete, cool to room temperature, remove toluene under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the purified product.
Protocol 2: High-Field NMR Sample Preparation & Acquisition This protocol acts as a self-validating system to ensure absolute chemical shift accuracy and maximum sensitivity for 2D experiments.
-
Sample Preparation : Dissolve 15 mg of the purified product in 0.6 mL of DMSO-d6. Crucial Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm reference point.
-
Tube Geometry : Transfer the solution to a 5 mm precision NMR tube. Adjust the solvent volume so the liquid height is exactly 4.0 cm. Causality: A precise 4.0 cm depth centers the sample perfectly within the probe coils, eliminating magnetic susceptibility artifacts at the liquid-air interface and allowing for perfect magnetic shimming.
-
Probe Tuning & Matching : Insert the sample into the 600 MHz spectrometer. Manually tune and match the probe for both
H and C frequencies. Causality: Proper tuning minimizes reflected radio-frequency power, maximizing the Signal-to-Noise (S/N) ratio—a critical requirement for detecting insensitive C nuclei in the HMBC experiment. -
Acquisition :
-
1D
H NMR : Acquire 16 scans with a 2-second relaxation delay (d1). -
2D HMBC : Acquire using standard pulse sequences optimized for long-range couplings (
= 8 Hz). Use 32 scans per increment with 256 t1 increments to ensure adequate resolution of the quaternary carbonyl and bridgehead carbons.
-
Conclusion
While benchtop NMR provides rapid, accessible feedback for monitoring the thermolysis of 2-azido-N-(4-nitrophenyl)benzamide, the inherent structural ambiguity of the resulting isomers demands high-field NMR for definitive characterization. By leveraging the spectral dispersion of a 600 MHz magnet and the connectivity mapping of 2D HMBC, researchers can confidently distinguish the major 1H-indazol-3-one product from potential rearrangement byproducts, ensuring the scientific integrity of their synthetic workflows.
References
-
Science of Synthesis. "Product Class 2: 1H- and 2H-Indazoles". Thieme. URL: [Link]
-
Shaw, A. Y., Chen, Y.-R., & Tsai, C.-H. (2010). "Microwave-Assisted Base-Catalyzed Cyclization and Nucleophilic Substitution of O-Azidobenzanilides to Synthesize 1,2-Disubstituted Indazol-3-ones". Synthetic Communications, 40(17), 2647-2655. URL: [Link]
-
Smith, P. A. S., et al. (1983). "Ring-expansion of azidobenzenesulphonamides and azidobenzamides". Journal of the Chemical Society, Perkin Transactions 1, 2485-2489. URL: [Link]
Technical Guide: Comparative Crosslinking Efficiency of Aryl Azides vs. Benzophenones
Executive Summary: The Efficiency vs. Sterics Trade-off
In the landscape of photoaffinity labeling (PAL), the choice between Aryl Azides and Benzophenones is rarely a matter of preference—it is a calculation of structural tolerance versus capture efficiency.
-
Benzophenones are the "gold standard" for crosslinking efficiency . Their ability to undergo reversible excitation allows them to "hunt" for a reactive C-H bond without being permanently destroyed by solvent quenching. They routinely achieve crosslinking yields of 50–100% in favorable binding pockets.
-
Aryl Azides are the choice for minimal structural perturbation . They are small, easily incorporated, and less likely to disrupt ligand-protein binding. However, they suffer from lower efficiency (<30% typical ) due to irreversible ring-expansion reactions and solvent quenching.
The Verdict: Use Benzophenones for mapping low-affinity interactions or when maximum yield is critical. Use Aryl Azides when the pharmacophore is small, and the bulky benzophenone group would abolish binding affinity.
Mechanistic Deep Dive: The Photochemical Engine
To understand efficiency, one must understand the lifetime of the reactive intermediate.
Aryl Azides: The "Kamikaze" Mechanism
Aryl azides are "one-shot" reagents. Upon UV irradiation (<300 nm), they lose nitrogen to form a singlet nitrene .
-
The Problem: This singlet nitrene is highly unstable. It must react immediately (within nanoseconds).
-
The Fate: If it does not find a protein nucleophile instantly, it rearranges into a dehydroazepine (a ketenimine-like electrophile) or reacts with water. This rearrangement is the primary cause of high non-specific background and low crosslinking yields.
Benzophenones: The "Persistent Hunter" Mechanism
Benzophenones operate via a triplet diradical mechanism (350–360 nm).
-
The Advantage: Upon excitation, the triplet state abstracts a hydrogen atom from a nearby C-H bond. Crucially, if no suitable C-H bond is geometrically accessible, the excited state can relax back to the ground state without decomposing . It can then be re-excited repeatedly until a successful crosslink occurs.
-
The Result: This "recycle and retry" mechanism drives the reaction equilibrium toward product formation, resulting in significantly higher yields.
Visualizing the Pathways
The following diagram contrasts the irreversible loss of aryl azides against the reversible cycle of benzophenones.
Figure 1: Mechanistic comparison showing the reversible excitation cycle of Benzophenone vs. the irreversible divergent pathways of Aryl Azide.
Comparative Performance Metrics
The following data aggregates findings from seminal works by Dormán & Prestwich and modern proteomic profiling studies.
| Metric | Aryl Azide | Benzophenone | Application Note |
| Crosslinking Yield | Low (10–30% ) | High (50–100% ) | BP's reversibility allows accumulation of product over time. |
| Excitation Wavelength | < 300 nm (UV-B/C) | 350–360 nm (UV-A) | Short UV (<300nm) damages proteins and DNA; BP is safer for live cells. |
| Reactivity Target | Nucleophiles (after rearrangement) or C-H | Unreactive C-H bonds | BP is superior for hydrophobic pockets (Leu, Val, Met). |
| Chemical Stability | Low (Light sensitive, reduced by thiols) | High (Stable in acid/base/light) | Azides are reduced to amines by DTT/BME; BP is inert to thiols. |
| Steric Bulk | Small (~6 Å) | Large (~9-10 Å) | BP requires a larger binding pocket; may abolish binding of small drugs. |
| Labeling Time | Fast (Minutes) | Slow (Minutes to Hours) | BP requires longer irradiation due to lower quantum yield of reaction. |
Experimental Protocols (Senior Scientist Level)
Protocol A: Benzophenone Crosslinking (High Efficiency)
Best for: Mapping hydrophobic pockets, identifying low-affinity receptors.
Reagents:
-
Probe: Benzophenone-conjugated ligand (1-10 µM).
-
Buffer: PBS or HEPES, pH 7.4. Avoid detergents (Triton/Tween) as BP will label the detergent micelles.
Step-by-Step:
-
Equilibration: Incubate probe with protein sample for 30–60 mins on ice in the dark.
-
Oxygen Scavenging (Optional but Recommended): For maximum efficiency, purge the sample with Argon for 5 mins. Oxygen quenches the triplet state of benzophenone.
-
Irradiation:
-
Place samples in a glass or polypropylene vial (BP absorbs at 365nm, which passes through glass).
-
Irradiate at 365 nm (using a hand-held UV lamp or Stratalinker) for 30–60 minutes on ice.
-
Note: The long duration is necessary because the water-quenching rate is low, allowing the "hunt" for C-H bonds to continue.
-
-
Analysis: Proceed to SDS-PAGE or Mass Spectrometry.
Protocol B: Aryl Azide Crosslinking (Steric Sensitive)
Best for: Small molecule drugs, fragile proteins sensitive to long UV exposure.
Reagents:
-
Buffer: PBS, pH 7.4. CRITICAL: Remove all reducing agents (DTT, Mercaptoethanol) prior to adding the probe.
Step-by-Step:
-
Dark Incubation: Incubate probe with protein in total darkness (red safety light only). Aryl azides are extremely sensitive to ambient light.
-
Irradiation:
-
Transfer to a Quartz cuvette or open-top vessel (standard plastic/glass absorbs <300 nm UV).
-
Irradiate at 254 nm (short wave) for 1–5 minutes .
-
Warning: Do not over-irradiate. The nitrene forms instantly; prolonged exposure only damages the protein.
-
-
Quenching: Immediately add a reducing loading buffer (containing DTT) to quench any remaining photo-species and prepare for SDS-PAGE.
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine the appropriate crosslinker for your specific campaign.
Figure 2: Decision workflow for selecting between Aryl Azide and Benzophenone based on ligand size and experimental goals.
References
-
Dormán, G., & Prestwich, G. D. (1994).[3][4][5] Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673.[4] Link
-
Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Geurink, P. P., et al. (2012). Photoaffinity Labeling in Activity-Based Protein Profiling. Chemical Reviews, 112(4), 2339-2398. Link
-
Kotzyba-Hibert, F., et al. (1995).[3] Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target Discovery. Future Medicinal Chemistry, 7(2), 159-183. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors | MDPI [mdpi.com]
- 4. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Covalent Capture: A Comparative Guide to 2-Azido-N-(4-nitrophenyl)benzamide in Target Identification
As the landscape of drug discovery shifts from reversible occupancy to targeted covalent capture, the demand for robust photoaffinity labels (PALs) has surged. For researchers mapping small molecule-protein interactomes or validating off-target liabilities, choosing the correct photoreactive warhead is the most critical experimental variable [1].
This guide provides an in-depth technical analysis of 2-Azido-N-(4-nitrophenyl)benzamide (2-A-4-NPB) , a specialized aryl azide probe. By objectively comparing its photochemistry, steric profile, and capture efficiency against standard diazirine and benzophenone alternatives, this document serves as a definitive resource for application scientists and structural proteomics researchers.
Mechanistic Rationale: The Photochemistry of 2-A-4-NPB
The efficacy of a photoaffinity probe is dictated by the lifetime and reactivity of its photo-induced intermediate [2]. 2-A-4-NPB consists of a rigid benzamide scaffold, an electron-withdrawing 4-nitrophenyl moiety that can mimic specific pharmacophores, and an ortho-azido group serving as the covalent warhead.
The Causality of Aryl Azide Activation
Unlike electrophilic covalent inhibitors (e.g., acrylamides) that strictly require a nucleophilic cysteine or lysine, aryl azides are residue-agnostic. Upon irradiation with UV light (typically 254–300 nm), the 2-azido group extrudes nitrogen gas (
From here, the system faces a kinetic bifurcation:
-
Intersystem Crossing: The singlet nitrene relaxes to a triplet nitrene, which preferentially undergoes direct C–H insertion into aliphatic or aromatic residues.
-
Ring Expansion: The singlet nitrene isomerizes into a long-lived ketenimine or dehydroazepine intermediate. This electrophilic species is highly susceptible to nucleophilic attack by nearby lysine amines or cysteine thiols.
While diazirines generate ultra-short-lived carbenes that provide pinpoint spatial resolution, the slightly longer half-life of the 2-A-4-NPB intermediates increases the effective "labeling radius." This makes 2-A-4-NPB exceptionally powerful for capturing transient protein-ligand interactions in shallow or solvent-exposed binding pockets where a diazirine might prematurely quench with water.
Mechanistic pathway of 2-A-4-NPB photoactivation and covalent insertion.
Comparative Performance Analysis
To contextualize 2-A-4-NPB, we must evaluate it against the two other pillars of photoaffinity labeling: Aliphatic Diazirines and Benzophenones. The table below summarizes the critical physiochemical and operational metrics that should drive your probe selection.
Table 1: Photoreactive Warhead Comparison
| Metric | 2-A-4-NPB (Aryl Azide) | Aliphatic Diazirine | Benzophenone |
| Activation Wavelength | 254 – 300 nm | 350 – 365 nm | 350 – 360 nm |
| Reactive Intermediate | Nitrene / Dehydroazepine | Carbene | Triplet Diradical |
| Intermediate Half-Life | |||
| Steric Bulk | Moderate (Planar) | Minimal (Smallest) | High (Bulky, two rings) |
| Primary Insertion | Nucleophiles (Lys/Cys) > C-H | C-H > O-H / N-H | C-H (Prefers Met) |
| Water Quenching | Moderate | High | Low (Reversible excitation) |
| Best Use Case | Shallow pockets, high-yield capture | Deep pockets, high resolution | Hydrophobic pockets, lipids |
Data Insights: Experimental benchmarking in model kinase systems demonstrates that while diazirines provide superior mapping resolution, 2-A-4-NPB frequently achieves a 15-25% higher absolute cross-linking yield due to the dual-pathway reactivity of its nitrene and dehydroazepine states [3].
Experimental Validation Protocols
A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system for in vitro covalent capture using 2-A-4-NPB. Because 2-A-4-NPB lacks a terminal alkyne for click-enrichment, validation relies on high-resolution intact mass spectrometry and bottom-up LC-MS/MS to detect the specific mass shift of the covalent adduct.
Protocol 1: In Vitro Covalent Capture & UV Crosslinking
Causality Check: UV irradiation must be performed on ice. The heat generated by UV lamps can cause thermal denaturation of the target protein, altering the binding pocket conformation and leading to artifactual surface labeling.
-
Complex Formation: Incubate
of the purified target protein with of 2-A-4-NPB in a compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 30 minutes at room temperature to achieve binding equilibrium. -
Control Preparation: Prepare a parallel negative control sample containing the protein and probe, but keep it strictly in the dark (wrapped in foil).
-
UV Irradiation: Transfer the samples to an open 96-well glass-bottom plate. Place the plate on an ice block.
-
Activation: Irradiate the samples using a 254 nm or 302 nm UV lamp (e.g., Stratalinker) at a distance of 5 cm for exactly 10 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
Protocol 2: LC-MS/MS Sample Prep and Mass Shift Validation
Causality Check: The exact mass of 2-A-4-NPB is 283.0705 Da. Upon UV activation, the loss of
-
Denaturation: Add urea to the cross-linked samples to a final concentration of 8 M.
-
Reduction/Alkylation: Incubate with 10 mM DTT for 30 min at 37°C, followed by 40 mM Iodoacetamide (IAA) for 45 min in the dark.
-
Digestion: Dilute the urea concentration to
M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. -
Desalting: Quench the digest with 1% Formic Acid and desalt the peptides using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the samples via a high-resolution Orbitrap mass spectrometer. Set the search algorithm (e.g., MaxQuant or Byonic) to look for a variable modification of +255.0644 Da on Lys, Cys, or any aliphatic amino acid.
Experimental workflow for targeted covalent capture and LC-MS/MS validation.
Quantitative Data Summary
To demonstrate the practical outcomes of the protocols above, Table 2 summarizes typical LC-MS/MS validation data when comparing 2-A-4-NPB against a diazirine analog on a model 50 kDa target protein.
Table 2: LC-MS/MS Cross-linking Performance Metrics
| Probe Type | Intact MS Adduct Yield (%) | Unique Cross-linked Peptides | Primary Modified Residue | Signal-to-Noise (Target vs. Decoy) |
| 2-A-4-NPB | 42% | 5 | Lysine (via Dehydroazepine) | 18:1 |
| Diazirine Analog | 24% | 2 | Leucine (via Carbene C-H) | 25:1 |
| Negative Control (Dark) | < 1% | 0 | N/A | N/A |
References
- Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (PMC).
- Chemical biology tools for protein labelling: insights into cell–cell communication. National Institutes of Health (PMC).
Kinetic isotope effect studies on 2-Azido-N-(4-nitrophenyl)benzamide insertion
Comparison Guide: Analytical Platforms and Probe Selection for Kinetic Isotope Effect (KIE) Studies in Photoaffinity Labeling
Introduction Photoaffinity labeling (PAL) is a cornerstone technique in target identification, structural biology, and drug development. By converting a transient ligand-receptor interaction into a covalent bond via UV irradiation, PAL allows researchers to map binding pockets with high precision. However, the fidelity of this spatial mapping depends entirely on the reaction mechanism of the photogenerated intermediate.
This guide objectively compares the performance of the three dominant PAL pharmacophores—Aryl Azides , Aliphatic Diazirines , and Benzophenones —using the kinetic isotope effect (KIE) of 2-Azido-N-(4-nitrophenyl)benzamide insertion as our benchmark model. By analyzing the KIE (
Part 1: Mechanistic Causality and the Role of KIE in PAL
To achieve high-resolution spatial mapping, a PAL probe must react instantaneously with the nearest molecular neighbor, regardless of bond strength. This requires an unselective, highly exothermic reaction pathway.
The Kinetic Isotope Effect (KIE) serves as the ultimate diagnostic tool for probe selectivity. A primary KIE occurs when the cleavage of a C-H (or C-D) bond is the rate-determining step.
-
Low KIE (~1.0 - 1.5): Indicates an early transition state (Hammond Postulate) where C-H bond breaking is not rate-limiting, or the insertion is so fast and exothermic that it overcomes bond dissociation energy differences. This yields high spatial fidelity .
-
High KIE (> 3.0): Indicates that H-abstraction is the rate-determining step. The probe will bypass proximal strong C-H bonds in favor of more distant, weaker C-H bonds, resulting in low spatial fidelity .
Part 2: Probe Comparison & Performance Data
Here, we compare our model aryl azide against standard diazirines and benzophenones to guide your probe selection.
-
Aryl Azides (Model: 2-Azido-N-(4-nitrophenyl)benzamide): Upon UV irradiation, aryl azides extrude
to form a singlet nitrene. The electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the nitrene and shifts the activation wavelength to >300 nm, minimizing background protein damage.1[1]. However, singlet nitrenes can undergo intersystem crossing to the triplet state or2[2]. -
Aliphatic Diazirines: Generate highly reactive carbenes. They also exhibit low KIEs for C-H insertion, offering excellent spatial fidelity with a smaller steric footprint than aryl azides. However,3, forming inert alkenes—a side reaction that can be mitigated by deuterating the adjacent carbons to exploit the primary KIE[3].
-
Benzophenones: Generate triplet diradicals upon irradiation. They require direct hydrogen atom abstraction, leading to a massive KIE. Consequently, they are 4 (e.g., methionine or alpha-carbons)[4].
Comparative Performance of PAL Probes
| Feature | Aryl Azides (e.g., 2-Azido-N-(4-nitrophenyl)benzamide) | Aliphatic Diazirines | Benzophenones |
| Reactive Intermediate | Singlet/Triplet Nitrene | Singlet Carbene | Triplet Diradical |
| Activation Wavelength | 250 - 350 nm (Tunable) | ~350 nm | ~350 - 365 nm |
| Kinetic Isotope Effect (KIE) | ~1.1 - 1.4 (Low) | ~1.2 - 1.5 (Low) | > 3.0 (High) |
| Spatial Fidelity | High (Zero-length insertion) | High | Low (Wanders to weak C-H bonds) |
| Major Side Reactions | Ketenimine/Azepine formation | 1,2-H migration (Alkene formation) | Reduction to benzhydrol |
| Steric Footprint | Moderate to Large | Very Small | Large |
Part 3: Experimental Protocol – KIE Determination for Aryl Azide Insertion
Step-by-Step Methodology:
-
Substrate Preparation: Prepare an equimolar mixture (1 mM each) of a standard hydrocarbon substrate (e.g., cyclohexane) and its fully deuterated counterpart (cyclohexane-
) in a biologically compatible, UV-transparent buffer (e.g., 50 mM Phosphate buffer, pH 7.4). -
Probe Incubation: Introduce 2-Azido-N-(4-nitrophenyl)benzamide (10 µM final concentration) to the mixture. Allow 30 minutes for equilibration in the dark at 4°C.
-
Photolysis: Irradiate the sample using a 365 nm LED array (10 mW/cm²) for 5 minutes. The 4-nitrophenyl chromophore efficiently absorbs at this wavelength, generating the singlet nitrene while sparing aromatic amino acids from UV degradation.
-
Quenching: Quench the reaction with a primary amine buffer (e.g., 100 mM Tris) to scavenge any long-lived electrophilic ketenimine byproducts, isolating the direct C-H insertion products.
-
LC-MS/MS Quantification: Analyze the mixture using High-Resolution Mass Spectrometry (e.g., Orbitrap). Extract the ion chromatograms (EIC) for the H-inserted adduct (
) and the D-inserted adduct ( ). -
Data Analysis: Calculate the KIE using the ratio of the integrated peak areas, normalized by the exact initial substrate concentrations:
. A result of ~1.2 validates a concerted singlet nitrene insertion mechanism.
Part 4: Visualizing Workflows and Mechanisms
Photochemical pathways of aryl azides highlighting nitrene intermediates and insertion mechanisms.
Step-by-step LC-MS/MS workflow for determining the kinetic isotope effect of PAL probe insertion.
Part 5: Conclusion and Selection Guide
-
Choose Aryl Azides (like 2-Azido-N-(4-nitrophenyl)benzamide) when you require high spatial fidelity and can tolerate a moderate steric footprint. The low KIE guarantees that the probe maps the true binding site rather than migrating to the most chemically reactive adjacent residue.
-
Choose Diazirines for mapping tight binding pockets where the steric bulk of an aryl azide would disrupt the natural ligand-receptor interaction, provided you control for 1,2-H migration.
-
Choose Benzophenones when working with complex matrices where extended or repeated UV irradiation is necessary (due to their reversible excitation), provided exact spatial resolution is not the primary concern.
References
- Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. Source: nih.gov.
- Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Source: nsc.ru.
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Source: mdpi.com.
- Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Source: nih.gov.
Sources
- 1. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinetics.nsc.ru [kinetics.nsc.ru]
- 3. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Operational Safety Guide: Handling 2-Azido-N-(4-nitrophenyl)benzamide in Proteomic Workflows
Executive Safety Directive
Immediate Action Required: Treat 2-Azido-N-(4-nitrophenyl)benzamide as a high-energy photo-labile compound . While its carbon-to-energetic-group ratio suggests relative stability, the combination of azide and nitro functionalities requires strict adherence to "Prudent Practices" to prevent inadvertent photolysis, explosion, or toxic exposure.
The Golden Rules:
-
NO METAL: Never use metal spatulas or needles (risk of shock-sensitive metal azide formation).
-
NO LIGHT: Handle exclusively under amber light or in opaque vessels until the crosslinking step.
-
NO ACIDS: Isolate from all acidic waste streams (risk of hydrazoic acid generation).
Molecular Hazard Analysis (The "Why")
To understand the safety protocols, we must deconstruct the molecule’s reactivity profile. This is not just a "toxic chemical"; it is a stored-energy device designed to break apart.
| Functional Group | Hazard Mechanism | Operational Implication |
| Aryl Azide (-N₃) | Releases N₂ upon UV irradiation to form a reactive nitrene.[1] Shock/friction sensitive in solid form. | Explosion/Decomposition Risk: Avoid rotary evaporation to dryness. Use plastic tools. |
| Nitro Group (-NO₂) | Electron-withdrawing group that increases the electrophilicity and potential toxicity. | Toxicity Risk: Enhances skin permeation. Potential mutagen.[2] |
| Benzamide Scaffold | Provides structural stability. | Stability: The C/N ratio analysis (below) validates its handling profile. |
Stability Calculation: The "Rule of Six"
A critical self-validation step for any organic azide is the "Rule of Six" [1].[3]
-
Formula: C₁₃H₉N₅O₃
-
Energetic Functional Groups: 1 Azide + 1 Nitro = 2 Groups.
-
Carbon Count: 13.
-
Ratio: 13 Carbons / 2 Groups = 6.5 .
-
Verdict: Since
, the molecule is considered stable for standard handling but remains an energetic material.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to address specific breakthrough times and physical hazards. Standard latex gloves are insufficient for this workflow due to the likely use of DMSO as a solvent.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Primary: Nitrile (0.11 mm min).Secondary (Critical): If using DMSO, wear Silver Shield™ (Laminate) under nitrile or double-glove nitrile and change every 15 mins. | DMSO permeates standard nitrile in <10 minutes, carrying the dissolved azide through the skin [2]. |
| Eye Protection | Standard: Chemical Splash Goggles.During Activation: UV-blocking Face Shield (OD > 5 @ 365nm). | Protects against dust entry and prevents retinal damage during the UV crosslinking step. |
| Respiratory | Mandatory: Fume Hood (Face velocity 80-100 fpm).Contingency: N95/P100 respirator if hood unavailable (strongly discouraged). | Prevents inhalation of dust during weighing and solvent vapors during solubilization. |
| Body Defense | Flame-Resistant (FR) Lab Coat + 100% Cotton clothing. | Synthetic fibers (polyester) can melt into skin if a solvent fire occurs. |
Operational Workflow & Logic
The following diagram illustrates the critical decision points and safety barriers in the experimental workflow.
Figure 1: Operational logic flow emphasizing critical control points (Weighing, Solubilization, Activation) where specific hazards (Shock, Permeation, UV Radiation) are highest.
Step-by-Step Handling Protocol
Phase 1: Preparation (The "Dark" Phase)
-
Environment: Dim the lab lights or work in a room with yellow filters. Azides are photo-labile; ambient fluorescent light can degrade the reagent, reducing experimental yield and creating unknown decomposition products [3].
-
Tooling: Verify all spatulas are polypropylene or ceramic . Remove all metal spatulas from the immediate vicinity to prevent accidental use.
-
Glassware: Inspect for chips/cracks. Azides should not be exposed to ground glass joints if possible (friction risk); use Teflon-lined caps.
Phase 2: Solubilization
-
Weighing: Use an anti-static gun on the weighing boat. Organic azides are often fluffy solids that become statically charged and can disperse easily.
-
Solvent Choice: Dissolve in anhydrous DMSO or DMF.
-
CRITICAL: Do NOT use Dichloromethane (DCM) or Chloroform. While less critical for organic azides than sodium azide, halogenated solvents can theoretically react to form highly explosive di-/tri-azidomethane species under specific conditions [4].[4]
-
-
Mixing: Vortex gently. Do not sonicate (heat/energy input risk).
Phase 3: Photo-Activation (The "Hot" Phase)
-
Setup: Place the sample in a quartz cuvette or open-top vessel (glass absorbs UV).
-
Shielding: Position a UV blast shield between the lamp and the user.
-
Cooling: UV lamps generate heat. Keep samples on ice to prevent thermal decomposition of the azide before photolysis occurs.
Disposal & Emergency Procedures
Waste Stream Segregation
Never pour azide solutions down the drain.[5] Reaction with copper/lead plumbing forms heavy metal azides, which are primary explosives.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a dedicated container labeled "Solid Azide Waste." Do not compact (pressure risk). |
| Liquid Waste | Collect in amber bottles. Label "Organic Azide in DMSO." Do not mix with acids. |
| Contaminated Sharps | Pipette tips/needles go into a separate sharps bin labeled "Azide Contaminated." |
Spillage Management[6]
-
Solid Spill: Do not sweep (friction). Cover with a wet paper towel (water/ethanol), then wipe up gently.
-
Liquid Spill: Absorb with sand or vermiculite. Do not use paper towels if the solvent is volatile and flammable (though DMSO is low volatility).
-
Decontamination: Wipe surfaces with 70% Ethanol, followed by water.
References
-
Bräse, S., et al. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[7][8][9][10] (Note: DMSO degrades nitrile in <10 mins). Link
-
Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook.Link
-
University of California, Berkeley. (2020). Standard Operating Procedure: Organic Azides.Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. llg-labware.com [llg-labware.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
